N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide
Description
Properties
IUPAC Name |
N-ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4S/c1-3-10(16(2,14)15)8-7(11(12)13)5-4-6-9-8/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEIRBBVPJCFBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(C=CC=N1)[N+](=O)[O-])S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Structural Dynamics and Synthetic Utility of N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide
Executive Summary
N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide represents a specialized, high-value intermediate in the synthesis of fused nitrogen heterocycles, specifically imidazo[4,5-b]pyridines . While the molecule itself is rarely the final active pharmaceutical ingredient (API), its structural architecture—combining an electron-deficient nitropyridine core with a sulfonamide "handle"—makes it a critical pivot point in drug discovery campaigns targeting kinase inhibition, GPCR modulation, and mitotic regulation.
This guide analyzes the physicochemical profile, validated synthetic pathways, and mechanistic reactivity of this scaffold, providing a blueprint for its application in high-throughput library generation and lead optimization.
Structural Architecture & Physicochemical Profile
Molecular Anatomy
The molecule consists of three distinct pharmacophoric and reactive domains:
-
The Pyridine Core: The 3-nitro substitution creates a highly electron-deficient ring system, significantly lowering the pKa of the pyridine nitrogen and activating the C2 position for nucleophilic attacks (prior to sulfonylation).
-
The Sulfonamide Linker: The methanesulfonyl group acts as a strong electron-withdrawing group (EWG), modulating the electron density of the exocyclic nitrogen.
-
The N-Ethyl Tail: Provides lipophilicity and steric bulk, often utilized to probe hydrophobic pockets in enzyme active sites during SAR (Structure-Activity Relationship) studies.
Steric & Electronic Dynamics
The juxtaposition of the bulky 3-nitro group and the N-ethyl-N-methanesulfonyl moiety at the 2-position induces significant steric strain.
-
Atropisomerism Potential: The steric clash between the nitro oxygen and the ethyl/sulfonyl groups forces the exocyclic nitrogen out of planarity with the pyridine ring. This "twisted" conformation is critical for solubility but can complicate crystal packing.
-
Electronic Push-Pull: The nitro group withdraws electron density via resonance and induction, while the sulfonamide nitrogen (though withdrawn by the sulfonyl group) still possesses lone pair character that can interact with the ring, albeit weakly compared to a free amine.
Key Physicochemical Data
Data summarized for rapid reference.
| Property | Value (Predicted/Experimental) | Significance |
| Formula | C₈H₁₁N₃O₄S | Core stoichiometry |
| Molecular Weight | 245.26 g/mol | Fragment-based drug design compliant |
| LogP (Calc) | ~1.2 - 1.5 | Favorable lipophilicity for membrane permeability |
| TPSA | ~95 Ų | Good oral bioavailability potential (<140 Ų) |
| H-Bond Acceptors | 5 | High interaction potential with solvent/targets |
| H-Bond Donors | 0 | Fully substituted nitrogen (no NH) |
Synthetic Protocols & Methodology
The synthesis of N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide is most robustly achieved via a stepwise Nucleophilic Aromatic Substitution (SNAr) followed by N-Sulfonylation . Direct sulfonylation of 2-amino-3-nitropyridine followed by alkylation is often plagued by regioselectivity issues (ring vs. exocyclic nitrogen alkylation).
Validated Synthetic Route (Graphviz)
Step-by-Step Protocol
Step 1: SNAr Displacement (Formation of Secondary Amine)
-
Reagents: 2-Chloro-3-nitropyridine (1.0 eq), Ethylamine (2.0 M in THF, 1.2 eq), Triethylamine (1.5 eq).
-
Solvent: THF or Ethanol.
-
Procedure:
-
Dissolve 2-chloro-3-nitropyridine in THF at 0°C.
-
Add ethylamine solution dropwise to control the exotherm (SNAr on nitropyridines is highly exothermic).
-
Stir at RT for 2–4 hours. Monitor by TLC (The yellow starting material will shift to a deep orange/red product).
-
Workup: Concentrate in vacuo, redissolve in EtOAc, wash with water/brine.
-
Yield Expectation: >90% (Quantitative conversion is common).
-
Step 2: N-Sulfonylation
-
Reagents: 2-(Ethylamino)-3-nitropyridine (Intermediate), Methanesulfonyl chloride (MsCl, 1.2 eq), Sodium Hydride (NaH, 60% dispersion, 1.5 eq).
-
Solvent: Anhydrous DMF or THF.
-
Procedure:
-
Dissolve the intermediate in anhydrous DMF under Nitrogen/Argon atmosphere.
-
Cool to 0°C. Add NaH portion-wise. Caution: Hydrogen gas evolution.
-
Stir for 30 mins to ensure deprotonation (formation of the amide anion).
-
Add MsCl dropwise. The reaction may darken.
-
Allow to warm to RT and stir for 2–6 hours.
-
Quench: Carefully add saturated NH₄Cl solution.
-
Purification: Extract with EtOAc. Column chromatography is usually required to remove unreacted starting material or O-sulfonylated byproducts (rare but possible).
-
Mechanistic Reactivity & Applications[1][2][3]
The "Imidazopyridine Gateway"
The primary utility of this scaffold lies in its reduction. The nitro group can be reduced to an amine, generating a vicinal diamine system. This is the precursor to Imidazo[4,5-b]pyridines , a privileged scaffold in oncology (e.g., Vejurafenib analogs).
The presence of the N-sulfonamide group during this reduction offers a unique advantage: it protects the secondary amine from side reactions and can be retained in the final heterocycle to modulate solubility, or cleaved later.
Cyclization Mechanism (Graphviz)
Critical Process Parameters (CPPs)
-
Regioselectivity of Sulfonylation: The steric bulk of the ethyl group actually helps selectivity. In the absence of the ethyl group (primary amine), bis-sulfonylation is a common impurity. The N-ethyl group forces mono-sulfonylation.
-
Nitro Group Stability: Avoid using strong reducing agents (like LiAlH₄) if the goal is to keep the sulfonamide intact, as sulfonamides can sometimes be cleaved under harsh reductive conditions. Catalytic hydrogenation (H₂/Pd-C) or Iron/Acetic acid are preferred for nitro reduction.
References
-
Nucleophilic Aromatic Substitution on Nitropyridines
- BenchChem Protocols. "Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines."
-
Synthesis of Imidazo[4,5-b]pyridines
-
Sulfonamide Alkylation & Reactivity
-
General Reactivity of 2-Chloro-3-nitropyridine
-
MDPI Molecules. "Synthesis of 2-Methyl-3-nitropyridines... and Their Reactions with S-Nucleophiles." (2020).[3]
-
Sources
A Technical Guide to the Synthesis, Characterization, and Biological Evaluation of 2-Amino-3-nitropyridine Sulfonamide Derivatives
Abstract This technical guide provides an in-depth exploration of 2-amino-3-nitropyridine sulfonamide derivatives, a class of compounds with significant potential in medicinal chemistry. By strategically combining the versatile 2-amino-3-nitropyridine scaffold with the pharmacologically privileged sulfonamide moiety, these derivatives emerge as promising candidates for targeted therapeutic applications. This document details robust synthetic methodologies, protocols for purification and characterization, and comprehensive frameworks for evaluating their biological activity, with a primary focus on their roles as carbonic anhydrase inhibitors and anticancer agents. The content is structured to provide researchers, scientists, and drug development professionals with both the foundational knowledge and the practical insights required to advance research in this area, bridging the gap from molecular design to preclinical assessment.
Introduction: The Scientific Rationale
The design of novel therapeutic agents often involves the strategic combination of chemical scaffolds known to possess distinct, favorable biological properties. The fusion of the 2-amino-3-nitropyridine core with a sulfonamide functional group is a prime example of this design principle, aiming to create molecules with enhanced potency, selectivity, and novel mechanisms of action.
The 2-Amino-3-nitropyridine Scaffold: A Versatile Building Block
2-Amino-3-nitropyridine is a key chemical intermediate used extensively in organic synthesis and drug discovery.[1] Its structure, featuring an amino group for further derivatization and a nitro group that can modulate electronic properties or be reduced to a reactive amine, makes it a highly versatile starting material.[2] This scaffold serves as a precursor for a variety of biologically active molecules, including compounds with antibacterial, antifungal, and herbicidal properties.[3][4] The pyridine ring itself is a common feature in many pharmaceuticals, valued for its ability to engage in hydrogen bonding and its metabolic stability.
The Sulfonamide Pharmacophore: A Privileged Moiety in Medicinal Chemistry
The sulfonamide group (-SO₂NH₂) is one of the most important pharmacophores in modern medicine.[5][6] Since the discovery of antibacterial sulfa drugs, this functional group has been incorporated into a vast array of therapeutic agents.[7][8] Sulfonamides exhibit a remarkable diversity of biological activities, including anticancer, anti-inflammatory, antiviral, diuretic, and hypoglycemic effects.[5][6][9] A significant portion of their anticancer and antiglaucoma activity stems from their ability to potently inhibit carbonic anhydrase enzymes.[10][11][12] With over 150 FDA-approved drugs containing a sulfonyl group, its role in successful drug design is well-established.[13]
Rationale for Derivatization: A Synergy of Scaffolds
The conjugation of various sulfonyl chlorides with the 2-amino group of 2-amino-3-nitropyridine yields N-(3-nitropyridin-2-yl)sulfonamide derivatives. This molecular design is underpinned by a compelling scientific rationale:
-
Targeting Carbonic Anhydrases: The sulfonamide group is the quintessential zinc-binding group for inhibiting carbonic anhydrase (CA) enzymes.[12] The pyridine ring can form additional interactions within the enzyme's active site, potentially enhancing binding affinity and conferring selectivity for specific CA isoforms, such as the tumor-associated CA IX and CA XII.[14][15]
-
Developing Anticancer Agents: Both sulfonamides and substituted pyridines are independently recognized for their anticancer properties.[5][13][16] Their combination may lead to synergistic effects or novel mechanisms of action, including the disruption of microtubule assembly, cell cycle arrest, or the inhibition of key signaling pathways.[5]
-
Modulating Physicochemical Properties: The aromatic or heterocyclic group attached to the sulfonamide can be systematically varied to fine-tune the molecule's solubility, lipophilicity, and pharmacokinetic profile, which are critical for drug development.
Synthetic Pathways and Methodologies
The synthesis of 2-amino-3-nitropyridine sulfonamide derivatives is a straightforward process rooted in well-established chemical reactions. A self-validating protocol requires careful execution, purification, and rigorous characterization to confirm the identity and purity of the final compounds.
Synthesis of the Core Intermediate: 2-Amino-3-nitropyridine
The starting material can be synthesized via several routes. One common and efficient method involves the ammonolysis of 2-chloro-3-nitropyridine.[3]
Figure 1: Synthesis of 2-Amino-3-nitropyridine.
Experimental Protocol: Synthesis of 2-Amino-3-nitropyridine[3]
-
Reaction Setup: Add 2-chloro-3-nitropyridine (e.g., 4 g, 25.23 mmol) to a high-pressure sealed reaction tube.
-
Reagent Addition: Carefully add an excess of aqueous ammonia solution (e.g., 200 equivalents, ~8.6 g) to the tube.
-
Reaction Execution: Seal the tube tightly and heat the reaction mixture to 90°C in an oil bath. Maintain vigorous stirring at this temperature for 16 hours.
-
Scientist's Note: The use of a sealed tube is critical to prevent the escape of ammonia gas and to allow the reaction to proceed at a temperature above the boiling point of the ammonia solution, thereby increasing the reaction rate.
-
-
Work-up and Isolation: After 16 hours, cool the reaction mixture to room temperature, then further cool in an ice bath to 0°C to maximize precipitation.
-
Purification: Collect the resulting yellow solid by vacuum filtration. Wash the solid with cold deionized water to remove residual salts.
-
Drying: Dry the product under vacuum to yield 2-amino-3-nitropyridine.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected mass [M+H]⁺ is 140.11.[3]
General Synthesis of N-(3-nitropyridin-2-yl)sulfonamides
The target sulfonamides are generally prepared by reacting 2-amino-3-nitropyridine with a variety of substituted aryl or heteroarylsulfonyl chlorides in the presence of a base.
Figure 2: General synthesis of target sulfonamides.
Experimental Protocol: General Synthesis of Sulfonamide Derivatives
-
Reaction Setup: Dissolve 2-amino-3-nitropyridine (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add anhydrous pyridine (2.0-3.0 equivalents) to the solution and cool the flask to 0°C in an ice bath.
-
Scientist's Note: Pyridine acts as both a solvent and a base to neutralize the HCl byproduct of the reaction. Anhydrous conditions are essential to prevent hydrolysis of the reactive sulfonyl chloride.
-
-
Reagent Addition: Dissolve the desired arylsulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Verify the structure and purity of the final sulfonamide derivatives via ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR spectroscopy.
Key Therapeutic Applications and Biological Evaluation
The synthesized derivatives should be evaluated for biological activity relevant to their design. The primary applications explored here are carbonic anhydrase inhibition and anticancer activity.
Application as Carbonic Anhydrase Inhibitors
CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂.[12] Inhibition of specific isoforms is a validated therapeutic strategy. For example, inhibiting CA II is used to treat glaucoma, while inhibiting tumor-associated CA IX and XII is a promising approach in oncology.[14][15] Sulfonamides inhibit CAs by coordinating to the catalytic Zn²⁺ ion in the active site, displacing the zinc-bound water/hydroxide molecule.
Figure 3: Sulfonamide binding to the CA active site.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a stopped-flow CO₂ hydration assay to determine inhibition constants (Ki).[15]
-
Enzyme and Buffer Preparation: Prepare a solution of the purified human CA isozyme (e.g., hCA I, II, IX, or XII) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).
-
Inhibitor Preparation: Prepare stock solutions of the synthesized sulfonamide derivatives in DMSO. Create serial dilutions to achieve a range of final assay concentrations.
-
Assay Execution: The assay measures the enzyme-catalyzed hydration of CO₂. This is monitored by the change in absorbance of a pH indicator (e.g., p-nitrophenol) at a specific wavelength.
-
Mix the enzyme solution with varying concentrations of the inhibitor and incubate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Rapidly mix this enzyme-inhibitor solution with a CO₂-saturated buffer solution in a stopped-flow spectrophotometer.
-
Record the initial rates of the reaction by monitoring the absorbance change over time.
-
-
Data Analysis: Calculate the inhibitor concentration that causes a 50% reduction in enzyme activity (IC₅₀) by plotting the enzyme activity against the logarithm of the inhibitor concentration.
-
Ki Determination: Convert the IC₅₀ values to inhibition constants (Ki) using the Cheng-Prusoff equation, which requires knowledge of the substrate (CO₂) concentration and the enzyme's Michaelis constant (Km) for the substrate.
Table 1: Representative Carbonic Anhydrase Inhibition Data
| Compound | R-Group (on Sulfonamide) | Ki (nM) vs hCA I | Ki (nM) vs hCA II | Ki (nM) vs hCA IX | Ki (nM) vs hCA XII |
|---|---|---|---|---|---|
| A | 4-Methylphenyl | 154.7 | 37.2 | 34.2 | 90.8[15] |
| B | 4-Chlorophenyl | 6.2 | 8.0 | 165.2 | 65.7[15] |
| C | 4-Fluorophenyl | 481.0 | 72.5 | 130.8 | 94.8[15] |
| D | Phenyl | 3822 | 866.7 | 450.2 | 271.1[15] |
| Acetazolamide | (Reference Drug) | 250.0 | 12.1 | 25.8 | 5.7[15] |
Application as Anticancer Agents
The antiproliferative activity of the synthesized compounds can be assessed against a panel of human cancer cell lines. This provides crucial data on their potency and cancer cell type selectivity.
Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast, A549 lung, PC-3 prostate) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized sulfonamide derivatives (typically from a DMSO stock) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Scientist's Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting cell viability against the logarithm of the compound concentration.
Table 2: Representative Anticancer Cytotoxicity Data
| Compound | R-Group (on Sulfonamide) | IC₅₀ (µM) vs MCF-7 (Breast) | IC₅₀ (µM) vs A549 (Lung) | IC₅₀ (µM) vs PC-3 (Prostate) |
|---|---|---|---|---|
| E | 4-(N,N-dimethylamino)phenyl | 1.2[13] | 2.1 | 1.5[13] |
| F | 4-Methylphenyl | 4.9[13] | 3.8 | 2.5[13] |
| G | 4-Fluorophenyl | 9.1 | 7.7[13] | 8.2 |
| Doxorubicin | (Reference Drug) | ~2.5 | ~1.8 | ~3.0 |
Structure-Activity Relationships (SAR)
Analyzing the data from biological assays allows for the elucidation of Structure-Activity Relationships (SAR), which are crucial for guiding the next cycle of drug design.
Figure 4: Key points for Structure-Activity Relationship analysis.
Conclusion and Future Perspectives
2-Amino-3-nitropyridine sulfonamide derivatives represent a promising class of compounds with tunable biological activities. The synthetic routes are robust and allow for extensive chemical diversification. The primary therapeutic potentials lie in the development of isoform-selective carbonic anhydrase inhibitors for oncology and ophthalmology, as well as novel antiproliferative agents.
Future research should focus on:
-
Expansion of the Chemical Library: Synthesizing derivatives with a wider range of substituents on the arylsulfonyl ring to further probe the SAR.
-
Mechanism of Action Studies: For potent anticancer compounds, elucidating the specific molecular mechanism (e.g., cell cycle analysis, apoptosis assays, tubulin polymerization assays) is essential.
-
In Vivo Evaluation: Advancing the most promising lead compounds into animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Reduction of the Nitro Group: Exploring the chemical transformation of the 3-nitro group to a 3-amino group post-sulfonamide formation to create a new library of 2,3-diaminopyridine derivatives, which could possess different biological activities and receptor interaction profiles.
This guide provides a comprehensive framework for the systematic investigation of 2-amino-3-nitropyridine sulfonamides, from their rational design and synthesis to their thorough biological characterization, paving the way for the discovery of new therapeutic leads.
References
- TargetMol. 2-Amino-3-nitropyridine.
- Poulsen, S. A., & Casini, A. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75.
- Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents.
- (This reference was not used as it pertains to 2-amino-3-cyanopyridine derivatives, which are structurally distinct
- Y-S, Lee, et al. (Date not available). Studies on anticoccidial agents. 13.
- Al-Warhi, T., et al. (Date not available). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PMC.
- (2021, September 1).
- (2023, December). Synthesis and antitumorigenesis effect of novel 2-amino-3-cyano pyridine derivatives containing sulfonamide moiety against breast cancer.
- (2021, December 15).
- ChemicalBook. (2026, January 13). 2-Amino-3-nitropyridine Chemical Properties, Uses, Production.
- Arborpharm. Cas No.4214-75-9 2-Amino-3-nitropyridine.
- (PDF) Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences.
- (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
- Sigma-Aldrich. 2-Amino-3-nitropyridine 99 4214-75-9.
- Angeli, A., et al. (2023, April 4). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
- (2014, March 26). Preparation method of 2-amino-3-nitro pyridine.
- (PDF) Recent Advances in The Chemistry and Biological Activity of Sulfonamide Derivatives.
- (2013, April 15). 2-Amino-3-cyanopyridine derivatives as carbonic anhydrase inhibitors. PubMed.
- Sławiński, J., et al. (2025, April 17). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI.
- Bîrceanu, D., et al. (2021, November 20). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC.
- Adole, V. A., et al. (Date not available). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Biology & Biotechnology.
- (PDF) Structural and Theoretical Studies of 2-amino-3-nitropyridine.
- (This reference was not used as it pertains to 2-aminopyrimidine derivatives, which are structurally distinct
- Ajeet, Mishra, A. K., & Kumar, A. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review. American Journal of Pharmacological Sciences, 3(1), 18-24.
Sources
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- 2. 2-氨基-3-硝基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Amino-3-nitropyridine | 4214-75-9 [chemicalbook.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. portal.fis.tum.de [portal.fis.tum.de]
- 6. ajchem-b.com [ajchem-b.com]
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- 10. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Technical Guide: Nitropyridine vs. Nitroaniline Sulfonamides in Drug Design
Executive Summary
This guide provides a technical analysis of the structural, physicochemical, and synthetic divergences between nitropyridine and nitroaniline sulfonamide scaffolds. While both classes share the core sulfonamide pharmacophore (
For drug development professionals, the strategic switch from a nitroaniline to a nitropyridine core is often driven by the need to lower
Electronic & Physicochemical Divergence
The fundamental difference lies in the electronic deficiency of the pyridine ring compared to the benzene ring. This "Pyridine Nitrogen Effect" synergizes with the electron-withdrawing nitro group (
Acidity ( ) and Ionization
The sulfonamide
-
Nitroaniline Sulfonamides: The nitro group exerts a strong electron-withdrawing effect (
, ), stabilizing the anion. Typical values range from 6.5 to 8.0 . -
Nitropyridine Sulfonamides: The pyridine nitrogen adds a significant electron-withdrawing vector (
and if conjugated). Consequently, nitropyridine sulfonamides are more acidic (lower , typically 5.0 – 7.0 ).
Implication: At physiological pH (7.4), nitropyridine derivatives are more likely to exist in their ionized (anionic) form. This dramatically improves aqueous solubility but may reduce passive membrane permeability due to the charge penalty.
Lipophilicity ( vs. )
-
: Replacing a benzene ring with pyridine typically lowers
by approximately 1.0 – 1.5 units due to the polarity of the endocyclic nitrogen. -
Solubility: The combination of lower intrinsic lipophilicity and higher ionization fraction (lower
) makes nitropyridine sulfonamides significantly more water-soluble than their nitroaniline counterparts.
Data Summary Table
| Feature | Nitroaniline Sulfonamide | Nitropyridine Sulfonamide | Impact on Drug Design |
| Core Ring | Benzene (Electron Rich/Neutral) | Pyridine (Electron Deficient) | Pyridine improves solubility. |
| Sulfonamide | ~6.5 – 8.5 | ~5.0 – 7.0 | Nitropyridines are more ionized at pH 7.4. |
| Electronic Nature | Activated for | Activated for | Determines synthetic route. |
| H-Bonding | Donor ( | Donor ( | Pyridine |
| Metabolic Risk | Nitro reduction (Toxicophore) | Nitro reduction (Toxicophore) | Both carry genotoxicity risks. |
Synthetic Methodologies: The Advantage
The most distinct practical difference lies in the synthesis of the amine precursor or the final sulfonamide coupling.
Nucleophilic Aromatic Substitution ( )
The pyridine ring is highly susceptible to nucleophilic attack, especially when activated by a nitro group.
-
Nitropyridine Route: Halonitropyridines (e.g., 2-chloro-3-nitropyridine) react rapidly with amines or sulfonamide anions via
under mild conditions. The ring nitrogen stabilizes the Meisenheimer complex intermediate.[1] -
Nitroaniline Route: Halonitrobenzenes are less reactive. While the nitro group activates the ring, it often requires higher temperatures or strong bases. Frequently, palladium-catalyzed Buchwald-Hartwig couplings are required if the halide is not ortho/para to the nitro group.
Protocol: Synthesis of Nitropyridine Sulfonamide
Objective: Synthesis of N-(3-nitropyridin-2-yl)benzenesulfonamide via displacement.
-
Reagents: 2-Chloro-3-nitropyridine (1.0 eq), Benzenesulfonamide (1.2 eq),
(2.0 eq). -
Solvent: DMF or DMSO (Polar aprotic solvents favor
). -
Procedure:
-
Dissolve sulfonamide and base in solvent; stir at RT for 15 min to generate the anion.
-
Add 2-chloro-3-nitropyridine.
-
Heat to 60–80°C for 2–4 hours. (Note: Nitroaniline analogs often require >100°C or Pd catalysis).
-
Workup: Pour into ice water. Acidify with 1M HCl to precipitate the product (protonate the sulfonamide
). -
Purification: Recrystallization from EtOH/Water.
-
Synthetic Decision Workflow (DOT Diagram)
Figure 1: Synthetic decision tree highlighting the superior
Medicinal Chemistry & Safety: The Nitro Liability
While the pyridine scaffold offers physicochemical advantages, the nitro group remains a "structural alert" in both classes.
Metabolic Reduction & Mutagenicity
Both nitropyridines and nitroanilines are susceptible to nitroreductases (bacterial and hepatic).
-
Mechanism:
. -
Toxicity: The hydroxylamine intermediate (
) can undergo esterification (e.g., sulfation/acetylation) to form a nitrenium ion, a potent electrophile that alkylates DNA (Mutagenicity/Ames Positive). -
Differentiation: The electron-deficient pyridine ring can alter the reduction potential (
). Generally, electron-withdrawing rings make the nitro group easier to reduce (more positive ), potentially increasing the rate of metabolic activation compared to a neutral benzene ring. However, the resulting amine metabolite from pyridine is less nucleophilic, which may mitigate some downstream conjugation toxicities.
Metabolic Pathway Diagram (DOT)
Figure 2: Metabolic reduction pathway of nitroaromatics leading to potential genotoxicity.
References
-
Physicochemical Properties of Pyridine Deriv
- Source: N
- Title: A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis
-
URL:[Link]
-
Nucleophilic Arom
) Reactivity -
Sulfonamide Acidity and
- Source: ACS Omega
- Title: Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides
-
URL:[Link]
-
Nitro Group Metabolic Stability
Sources
Methodological & Application
Synthesis of N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide from 2-chloro-3-nitropyridine
Application Note & Protocol
Topic: A Comprehensive Guide to the
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-heteroaryl sulfonamides are a critical pharmacophore present in numerous FDA-approved drugs.[1][2] Their synthesis, therefore, remains a subject of intense interest in medicinal and organic chemistry. The target molecule, N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide, serves as a valuable building block for more complex molecular architectures. This application note provides a detailed protocol for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely applicable method for C-N bond formation.[1]
The chosen synthetic route leverages the high reactivity of 2-chloro-3-nitropyridine. The potent electron-withdrawing nitro group at the 3-position significantly activates the C2 position of the pyridine ring towards nucleophilic attack, making the chlorine atom an excellent leaving group.[3] This electronic activation allows for an efficient and regioselective reaction with the deprotonated N-ethylmethanesulfonamide nucleophile under relatively mild conditions. This guide offers a self-validating protocol, from reagent handling to final product characterization, grounded in established chemical principles.
Reaction Scheme & Mechanism
The synthesis proceeds via a classical SNAr mechanism. The first step involves the deprotonation of N-ethylmethanesulfonamide using a strong, non-nucleophilic base like sodium hydride (NaH) to generate the corresponding sulfonamide anion. This potent nucleophile then attacks the electron-deficient C2 carbon of 2-chloro-3-nitropyridine. This addition forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group. In the final step, the aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group, yielding the desired N-arylated sulfonamide product.
Materials & Equipment
Reagents & Chemicals
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Supplier | Notes |
| 2-Chloro-3-nitropyridine | 5470-18-8 | 158.54 | Sigma-Aldrich | Purity ≥98% |
| N-Ethylmethanesulfonamide | 40993-68-0 | 123.17 | Alfa Aesar | Purity ≥98% |
| Sodium Hydride (NaH) | 7646-69-7 | 24.00 | Acros Organics | 60% dispersion in mineral oil |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | Fisher Scientific | Sure/Seal™ Bottle |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | VWR | ACS Grade |
| Hexanes | 110-54-3 | 86.18 | VWR | ACS Grade |
| Saturated aq. NH₄Cl | N/A | N/A | Lab Prepared | |
| Brine (Saturated aq. NaCl) | N/A | N/A | Lab Prepared | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | EMD Millipore | Granular |
| Silica Gel | 7631-86-9 | 60.08 | Sorbent Technologies | 230-400 mesh |
Equipment
-
Two-neck round-bottom flask (100 mL)
-
Magnetic stirrer and stir bars
-
Septa and needles
-
Argon or Nitrogen gas inlet
-
Oil bath with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Flash chromatography system
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Analytical balance
-
NMR spectrometer, Mass spectrometer (for characterization)
Experimental Protocol
Part 1: Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are suitable).[5][6]
-
Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood.[5]
-
Reagent Handling:
-
2-Chloro-3-nitropyridine: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7][8] Avoid inhalation of dust and contact with skin and eyes.[9]
-
Sodium Hydride (NaH): Flammable solid and water-reactive. It liberates flammable hydrogen gas upon contact with water or protic solvents. Handle the 60% dispersion in mineral oil with care.
-
Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
-
-
Emergency Procedures: Ensure an eyewash station and safety shower are readily accessible.[5] In case of skin contact, wash immediately with plenty of water.[5] If you feel unwell, seek immediate medical advice.[5]
Part 2: Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide.
Part 3: Step-by-Step Protocol
Reaction Setup:
-
Place a 100 mL two-neck round-bottom flask containing a magnetic stir bar under an inert atmosphere of argon or nitrogen. Ensure all glassware is oven-dried.
-
To the flask, add N-ethylmethanesulfonamide (1.23 g, 10.0 mmol, 1.0 equiv).
-
Add 30 mL of anhydrous DMF via syringe and stir to dissolve. Cool the solution to 0 °C in an ice bath.
Deprotonation: 4. Carefully weigh sodium hydride (60% dispersion in mineral oil, 440 mg, 11.0 mmol, 1.1 equiv) in a separate vial. 5. Add the NaH dispersion to the stirred solution in the flask portion-wise over 10 minutes. Caution: Hydrogen gas evolution will occur. 6. Allow the resulting mixture to stir at 0 °C for 30 minutes.
Nucleophilic Aromatic Substitution: 7. In a separate beaker, dissolve 2-chloro-3-nitropyridine (1.59 g, 10.0 mmol, 1.0 equiv) in 10 mL of anhydrous DMF. 8. Add the 2-chloro-3-nitropyridine solution dropwise to the reaction flask at 0 °C over 15 minutes using a syringe. 9. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. 10. Heat the reaction mixture in an oil bath to 60 °C. 11. Monitor the reaction progress using TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the 2-chloro-3-nitropyridine starting material.
Work-up and Extraction: 12. Once the reaction is complete, cool the flask to 0 °C in an ice bath. 13. Slowly and carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. 14. Transfer the mixture to a 250 mL separatory funnel and add 50 mL of deionized water and 50 mL of ethyl acetate. 15. Shake the funnel, allow the layers to separate, and collect the organic layer. 16. Extract the aqueous layer two more times with 25 mL of ethyl acetate. 17. Combine all organic layers and wash with 50 mL of brine. 18. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
Purification: 19. Purify the crude material by flash column chromatography on silica gel. 20. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% EtOAc) to isolate the pure product. 21. Combine the pure fractions and remove the solvent in vacuo to yield N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide as a solid.
Characterization & Expected Results
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Appearance: Expected to be a yellow or off-white solid.
-
¹H NMR (400 MHz, CDCl₃): Predicted chemical shifts (δ) would include:
-
Aromatic protons on the pyridine ring (three distinct signals).
-
A quartet corresponding to the -CH₂- protons of the ethyl group.
-
A triplet corresponding to the -CH₃ protons of the ethyl group.
-
A singlet for the methyl protons of the methanesulfonamide group.
-
-
¹³C NMR (100 MHz, CDCl₃): Signals corresponding to all unique carbon atoms in the molecule are expected.
-
Mass Spectrometry (ESI+): The calculated m/z for [M+H]⁺ is approximately 246.05. The observed mass should correspond to this value.
-
Yield: A typical isolated yield for this type of reaction would be in the range of 70-90%.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Reaction is sluggish or incomplete | Insufficiently dried reagents/glassware; Inactive NaH; Low temperature. | Ensure all reagents and solvents are anhydrous. Use fresh NaH. Consider increasing the reaction temperature to 80 °C. |
| Multiple spots on TLC after reaction | Side reactions; Incomplete reaction. | Ensure dropwise addition of the electrophile to prevent side reactions. Allow the reaction to run longer if starting material is still present. |
| Low yield after purification | Product loss during work-up; Inefficient chromatography. | Ensure thorough extraction from the aqueous phase. Optimize the solvent system for column chromatography to achieve better separation. |
References
-
Cole-Parmer. (2005). Material Safety Data Sheet - 2-Chloro-3-nitropyridine, 99+%. Available at: [Link]
-
Scribd. Nitropyridines Synthesis via Pyridine Nitration. Available at: [Link]
-
Canadian Science Publishing. (1954). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry. Available at: [Link]
-
Becica, J., et al. (2019). High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. ChemRxiv. Available at: [Link]
-
ResearchGate. N‐Arylation of sulfonamides with (hetero)aryl (pseudo)halides. Available at: [Link]
-
ResearchGate. N‐arylation of methanesulfonamide with various aryl halides (Teo method). Available at: [Link]
- Google Patents. (2010). Process for preparation of nitropyridine derivatives.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 79613, 2-Chloro-3-nitropyridine. Available at: [Link]
-
Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Available at: [Link]
-
ResearchGate. (2000). Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol. Available at: [Link]
-
National Center for Biotechnology Information. (2011). 2-Chloro-3-nitropyridine. Acta Crystallographica Section E. Available at: [Link]
-
Shilin, S. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules. Available at: [Link]
-
International Union of Pure and Applied Chemistry. (2003). Nitropyridines: Synthesis and reactions. Pure and Applied Chemistry. Available at: [Link]
-
PrepChem.com. Synthesis of ethyl 3-nitropyridine 2-mercaptoacetate. Available at: [Link]
-
ResearchGate. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Available at: [Link]
-
The Royal Society of Chemistry. (2013). Chemoselective Nitration of Aromatic Sulfonamides with tert-Butyl Nitrite. Chemical Communications. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 119565, N-(2-(Ethyl(3-methyl-4-nitrosophenyl)amino)ethyl)-methanesulfonamide. Available at: [Link]
-
MDPI. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. International Journal of Molecular Sciences. Available at: [Link]
-
Wennerström, O., et al. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica. Available at: [Link]
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Application Note & Protocol: A Guide to the Sulfonylation of 2-(Ethylamino)-3-nitropyridine
Abstract
This document provides a comprehensive technical guide for the sulfonylation of 2-(ethylamino)-3-nitropyridine, a key transformation for synthesizing N-substituted sulfonamides. Sulfonamides are a cornerstone of medicinal chemistry, valued for their metabolic stability and bioisosteric relationship to amides.[1][2] This protocol details a robust, representative procedure for reacting the secondary amine of the 2-(ethylamino)-3-nitropyridine scaffold with a generic sulfonyl chloride. It encompasses a discussion of the underlying reaction mechanism, a detailed step-by-step experimental protocol, critical safety considerations, and a framework for troubleshooting. The methodologies described herein are designed for researchers in synthetic chemistry and drug development, providing the foundational knowledge to adapt and optimize this reaction for various sulfonylating agents.
Introduction and Scientific Context
The sulfonamide functional group is a privileged motif found in a wide array of pharmaceuticals, including antibacterial agents, diuretics, and anticonvulsants.[1] Its synthesis is a fundamental transformation in organic chemistry. The classical and most direct method involves the reaction of a primary or secondary amine with a sulfonyl chloride.[3] This reaction proceeds via nucleophilic attack of the amine onto the electrophilic sulfur atom of the sulfonyl chloride, forming a stable sulfonamide bond.[3][4]
The substrate, 2-(ethylamino)-3-nitropyridine, is an interesting scaffold for several reasons. The pyridine ring is a common feature in bioactive molecules.[5][6] The presence of a strong electron-withdrawing nitro group (-NO2) at the 3-position significantly modulates the electronic properties of the pyridine ring, influencing the reactivity of the adjacent amino group. This guide provides a detailed protocol to successfully navigate this specific transformation.
Reaction Mechanism and Rationale
The sulfonylation of an amine is a classic nucleophilic acyl substitution-type reaction, where the sulfonyl chloride acts as the electrophile.
Mechanism Pathway:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-(ethylamino)-3-nitropyridine attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.
-
Chloride Elimination: The intermediate collapses, expelling the chloride ion as a leaving group.
-
Deprotonation: A non-nucleophilic base, such as pyridine or triethylamine, removes the proton from the nitrogen atom, neutralizing the resulting ammonium salt and generating the final sulfonamide product. The base is crucial to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[4]
A simplified representation. Image placeholders would be replaced with actual chemical structures in a full implementation.
Caption: General mechanism for the sulfonylation of a secondary amine.
Health and Safety Precautions
Safe laboratory practice is paramount. All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Sulfonyl Chlorides: These reagents are corrosive and moisture-sensitive.[9][10] They can cause severe skin burns and eye damage.[9] Upon contact with water or moisture, they can release corrosive HCl gas. Handle with extreme care and under an inert atmosphere if possible.[10]
-
Nitropyridines: Nitroaromatic compounds can be toxic and should be handled with care. Avoid inhalation of dust or contact with skin.[5]
-
Solvents (e.g., Dichloromethane, DMF): These are volatile organic compounds. Avoid inhalation and skin contact.
-
Bases (e.g., Pyridine, Triethylamine): These are flammable, volatile, and have strong odors. Ensure the fume hood has adequate ventilation.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[7][11]
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of 2-(ethylamino)-3-nitropyridine with a generic sulfonyl chloride (e.g., benzenesulfonyl chloride).
4.1 Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 2-(Ethylamino)-3-nitropyridine | >97% | Commercial Source |
| Benzenesulfonyl Chloride | >98% | Commercial Source |
| Triethylamine (Et3N) or Pyridine | Anhydrous, >99.5% | Commercial Source |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Commercial Source |
| Saturated Sodium Bicarbonate (NaHCO3) Soln. | Reagent Grade | N/A |
| Brine (Saturated NaCl Solution) | Reagent Grade | N/A |
| Anhydrous Magnesium Sulfate (MgSO4) | Reagent Grade | Commercial Source |
| Silica Gel | 230-400 mesh | Commercial Source |
| Round-bottom flask & magnetic stir bar | - | - |
| Addition funnel | - | - |
| Ice bath | - | - |
4.2 Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(ethylamino)-3-nitropyridine (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine or pyridine (1.2 eq) to the solution.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Reagent Addition: Dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM in an addition funnel. Add the sulfonyl chloride solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up - Quenching: Upon completion, carefully quench the reaction by adding deionized water.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO3 solution, and finally with brine.
-
Work-up - Drying: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure sulfonamide product.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow Visualization
Caption: A step-by-step workflow for the synthesis and purification.
Troubleshooting and Key Considerations
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir longer. Gentle heating (e.g., 40 °C) may be required, but monitor for side products. |
| Inactive sulfonyl chloride (hydrolyzed). | Use a fresh bottle of sulfonyl chloride or purify it before use. | |
| Low Yield | Product loss during aqueous work-up. | Ensure pH is correct during washes. Perform back-extractions of the aqueous layers to recover any dissolved product. |
| Difficult purification. | Optimize the eluent system for column chromatography. Consider recrystallization as an alternative purification method. | |
| Side Product Formation | Reaction with residual water. | Ensure all glassware is oven-dried and use anhydrous solvents and reagents. |
| Over-sulfonylation or reaction at another site. | This is unlikely for this substrate but can be minimized by maintaining low temperatures during addition. |
Expert Insight: The electron-withdrawing nitro group decreases the nucleophilicity of the ethylamino nitrogen compared to a non-nitrated analogue. While the reaction is generally robust, it may require slightly longer reaction times or gentle warming to proceed to completion.
References
- Wei, B., et al. (2014). Synthesis of sulfonylethenamines by oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines.
- Pereshivko, O. P., & Peshkov, V. A. (2025). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines.
- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-204.
-
Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
-
Noël, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. [Link]
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances. [Link]
-
Amines as Nucleophiles. (2021). Chemistry LibreTexts. [Link]
-
Macmillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]
- Show how you would use the same sulfonyl chloride as used in the sulfanilamide synthesis to make sulfathiazole and sulfapyridine. (2024). Pearson.
- Safety Data Sheet for a representative sulfonyl chloride.
-
Pyridine-3-sulfonyl chloride hydrochloride Material Safety Data Sheet. (2005). Cole-Parmer. [Link]
- Pyridine-3-Sulfonyl Chloride - Material Safety Data Sheet (MSDS). (2026). Santa Cruz Biotechnology.
-
Nitropyridines in the Synthesis of Bioactive Molecules. (Date not specified). National Institutes of Health (NIH). [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (Date not specified). National Institutes of Health (NIH). [Link]
- Synthesis and Functionalization of 3-Nitropyridines.
-
Bakke, J. M. (Date not specified). Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (2020). MDPI. [Link]
-
Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. (Date not specified). National Institutes of Health (NIH). [Link]
-
Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). National Institutes of Health (NIH). [Link]
-
Two-step synthesis of 2-methyl-3-nitropyridines. (Date not specified). ResearchGate. [Link]
-
Synthesis of 2(3'-diethylaminothiophenoxy)-3-nitro-pyridine. (Date not specified). PrepChem.com. [Link]
- Electrochemical meta-C−H Sulfonylation of Pyridines with Nucleophilic Sulfinates. (2024).
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Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) of 2-Halo-3-Nitropyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Halo-3-Nitropyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in the design of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of a nitro group (–NO₂) and a halogen onto this heterocyclic system dramatically alters its electronic landscape, transforming it into a highly versatile and reactive intermediate for organic synthesis. Specifically, 2-halo-3-nitropyridines are powerful building blocks in drug discovery due to their predisposition to undergo nucleophilic aromatic substitution (SNAr).
The inherent electron deficiency of the pyridine ring, significantly amplified by the potent electron-withdrawing nitro group at the 3-position, renders the carbon at the 2-position highly electrophilic.[1][2] This activation facilitates the displacement of the halogen (a good leaving group) by a wide variety of nucleophiles, enabling the facile introduction of diverse functional groups. This reactivity profile is central to the synthesis of numerous bioactive molecules, including enzyme inhibitors and other therapeutic agents.[2][3]
This guide provides a comprehensive overview of the SNAr of 2-halo-3-nitropyridines, detailing the underlying mechanism, practical experimental protocols, and key considerations for successful application in a research and development setting.
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction of 2-halo-3-nitropyridines proceeds through a well-established two-step addition-elimination mechanism.[1][4] This is distinct from Sₙ2 reactions, as it occurs at an sp²-hybridized carbon and does not involve a backside attack.[5]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex (Rate-Determining Step)
The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the 2-position of the pyridine ring.[4][6] This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][4] The aromaticity of the pyridine ring is temporarily disrupted in this step, which is typically the rate-determining step of the reaction.[6] The strong electron-withdrawing nitro group at the 3-position is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of this step.[5][7]
Step 2: Elimination of the Leaving Group and Restoration of Aromaticity
In the second, faster step, the halide ion is eliminated from the Meisenheimer complex.[4] This expulsion of the leaving group restores the aromaticity of the pyridine ring, yielding the final substituted product.[4][6]
.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).[2]
Key Reaction Parameters and Considerations
The success and efficiency of the SNAr reaction on 2-halo-3-nitropyridines are influenced by several critical factors:
-
The Nature of the Nucleophile: A wide range of nucleophiles can be employed, including amines, alkoxides, thiolates, and carbanions.[2][8] The nucleophilicity of the reagent will impact the reaction rate.
-
The Halogen Leaving Group: The reactivity of the 2-halopyridine substrate can be influenced by the identity of the halogen. In many SNAr reactions where the first step is rate-determining, the reactivity order is F > Cl > Br > I, due to the high electronegativity of fluorine stabilizing the Meisenheimer complex.[9]
-
Solvent: The choice of solvent is crucial. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are often preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.[10]
-
Temperature: While many SNAr reactions on activated pyridines proceed at room temperature or with gentle heating, some less reactive nucleophiles may require elevated temperatures to achieve a reasonable reaction rate.[8]
-
Base: When using nucleophiles such as amines or thiols, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) is often added to scavenge the HX produced during the reaction.[4]
Applications in Drug Discovery
The SNAr of 2-halo-3-nitropyridines is a widely utilized strategy in the synthesis of pharmaceutical agents. The resulting 2-substituted-3-nitropyridines can serve as key intermediates for further functionalization. For instance, the nitro group can be readily reduced to an amino group, which is a critical pharmacophore in many bioactive molecules.[1][11]
A notable example is the use of 2-chloro-4-methyl-3-nitropyridine as a precursor in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV/AIDS.[2]
Detailed Experimental Protocols
General Protocol for the SNAr of 2-Chloro-3-nitropyridine with an Amine Nucleophile
This protocol provides a general procedure for the reaction of 2-chloro-3-nitropyridine with a primary or secondary amine.
Materials:
-
2-Chloro-3-nitropyridine (1.0 equiv)
-
Amine nucleophile (1.1-1.5 equiv)
-
Anhydrous base (e.g., K₂CO₃ or triethylamine, 1.5-2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or MeCN)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-chloro-3-nitropyridine and the anhydrous solvent.
-
Stir the mixture until the starting material is fully dissolved.
-
Add the anhydrous base to the solution, followed by the dropwise addition of the amine nucleophile.
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC). Typical reaction times range from a few hours to overnight.
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature if heated.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-amino-3-nitropyridine derivative.
Caption: General laboratory workflow for SNAr reactions.[2]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
2-Halo-3-nitropyridines and many nucleophiles can be toxic and/or irritants. Handle with care and consult the Safety Data Sheet (SDS) for each reagent before use.
-
Some reactions may be exothermic. Control the rate of addition of reagents and use an ice bath if necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive nucleophile. 2. Insufficient reaction temperature. 3. Poor quality starting materials or solvent. | 1. Use a stronger nucleophile or add a catalyst. 2. Increase the reaction temperature and/or time. 3. Use freshly purified starting materials and anhydrous solvents. |
| Formation of side products | 1. Reaction temperature is too high. 2. Competing reaction pathways. 3. Presence of water or other impurities. | 1. Lower the reaction temperature. 2. Modify the reaction conditions (e.g., change solvent or base) to favor the desired pathway. 3. Ensure all reagents and solvents are anhydrous. |
| Incomplete reaction | 1. Insufficient reaction time. 2. Deactivation of the nucleophile. 3. Reversibility of the reaction. | 1. Extend the reaction time. 2. Use a larger excess of the nucleophile and/or base. 3. Remove a byproduct to drive the equilibrium towards the product. |
Conclusion
The nucleophilic aromatic substitution of 2-halo-3-nitropyridines is a robust and highly valuable transformation in modern organic synthesis, particularly within the realm of drug discovery and development. A thorough understanding of the reaction mechanism, careful consideration of the key reaction parameters, and adherence to well-defined experimental protocols are essential for leveraging the full potential of this powerful synthetic tool. The ability to introduce a wide array of functional groups at the 2-position of the pyridine ring provides a reliable and efficient pathway for the generation of novel molecular entities with potential therapeutic applications.
References
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- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine.
- Benchchem. (n.d.). Reactivity of the nitro group on a pyridine ring.
- Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ...
- ChemHelpASAP. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube.
- Sasaki, K., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-800.
- PrepChem.com. (n.d.). Synthesis of 2-amino-3-nitro-6-chloro-pyridine.
- chemconnections. (n.d.). Nucleophilic Aromatic Substitution Aryl Halides & Benzyne.
- ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Organic Syntheses. (n.d.). 2,3-diaminopyridine.
- Oloba-Whenu, O. A., et al. (2024). A Computational Study of the SNAr Reaction Mechanisms in 2-Ethoxy-3,5- Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine: Toward Designing Putative SARS-CoV-2 Inhibitors. ResearchGate.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine.
- Benchchem. (n.d.). A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution.
- University of Calgary. (n.d.). 2 - Reaction Examples.
- Majid, R. (n.d.). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.
- Gehringer, M., et al. (2025). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemMedChem.
- Loupy, A., et al. (1991). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Heterocycles, 32, 1947-1953.
- Ryabukhin, S. V., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 25(22), 5369.
- Wu, J., et al. (n.d.). Directed nucleophilic aromatic substitution reaction. ChemRxiv.
- Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
- MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules.
- National Center for Biotechnology Information. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones.
- ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions.
- Springer Nature. (2025, May 27). SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem.
- Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?.
- Wiley Online Library. (2025, August 6). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Semantic Scholar. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine.
- University of California, Irvine. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
- National Center for Biotechnology Information. (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
- RCS Research Chemistry Services. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles.
- ResearchGate. (2024, December 24). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors.
- ChemHelpASAP. (2020, February 2). SNAr reaction mechanism [Video]. YouTube.
- University of Bristol. (n.d.). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles - Arylgermanes as Linkers for Solid Phase Synthesis.
- ResearchGate. (2025, August 9). Nitropyridines, Their Synthesis and Reactions.
- Reddit. (2023, February 24). I was thinking for an SnAr reaction, two nitro groups might work (but NH(CH3)2 is only a weak base, so I'm not too sure). Alternatively, if they were two strong electron donating groups, the Br may leave on its own, allowing the NH(CH3)2 to attack.
- mediaTUM. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
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Application Notes and Protocols for the Cyclization of 2-Amino-3-nitropyridine Derivatives to Imidazo[4,5-b]pyridines
Introduction: The Strategic Importance of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a privileged heterocyclic system in modern medicinal chemistry and drug discovery.[1] Its structural architecture, featuring a fusion of imidazole and pyridine rings, makes it a bioisostere of naturally occurring purines, allowing it to interact with a wide array of biological targets.[2][3] This versatility has led to the development of numerous compounds with significant therapeutic potential, including kinase inhibitors for oncology, anti-inflammatory agents, antivirals, and potent anticancer molecules.[4][5][6][7][8]
A robust and highly versatile strategy for constructing this valuable scaffold is the reductive cyclization of readily available 2-amino-3-nitropyridine derivatives. This approach offers a convergent synthesis where the key pyridine-2,3-diamine intermediate is generated in situ, immediately undergoing cyclization with a suitable electrophile. This guide provides an in-depth exploration of the mechanistic principles, field-proven protocols, and critical insights necessary for researchers to successfully implement this transformation.
Core Principle: The Reductive Cyclization Cascade
The fundamental transformation hinges on a two-stage process that is often performed in a single pot:
-
Reduction: The nitro group at the C3 position of the pyridine ring is selectively reduced to a primary amine. This is the critical step that unmasks the nucleophilicity required for cyclization.
-
Cyclization & Aromatization: The newly formed, highly reactive ortho-diamine intermediate attacks an electrophilic partner (often an aldehyde, ketone, or carboxylic acid derivative), leading to the formation of the imidazole ring. A subsequent dehydration or oxidation step yields the final, stable aromatic imidazo[4,5-b]pyridine system.
The choice of reducing agent is paramount and dictates the reaction conditions, substrate tolerance, and scalability of the synthesis.
Caption: General workflow for reductive cyclization.
Synthetic Methodologies: Protocols and Mechanistic Insights
Several reliable methods exist for achieving this transformation. The choice depends on the specific substrate, desired scale, and available laboratory equipment. Below are four extensively validated protocols.
Protocol 1: Iron-Mediated Reductive Cyclization (Bechamp Reduction)
Expertise & Experience: This is a classic, cost-effective, and highly scalable method. Iron powder in an acidic medium is a powerful and selective reducing agent for aromatic nitro groups. The acidic environment simultaneously activates the iron and catalyzes the final dehydration step of the cyclization. This method is particularly robust for one-pot reactions where an aldehyde is used as the cyclizing partner.[7][9]
Experimental Workflow Diagram:
Caption: Step-by-step workflow for iron-mediated synthesis.
Detailed Step-by-Step Protocol:
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 2-amino-3-nitropyridine derivative (1.0 equiv), the desired aldehyde (1.1-1.2 equiv), and a solvent mixture such as ethanol/water (4:1, v/v).
-
Reagent Addition: Add iron powder (4.0 equiv) and ammonium chloride (0.2 equiv) or glacial acetic acid (1.0 equiv) to the suspension.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the nitro-pyridine starting material. Typical reaction times are 4-12 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate or dichloromethane and filter the suspension through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with the same solvent.
-
Isolation: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).
Trustworthiness (Self-Validation):
-
Visual Cue: A color change from the typically yellow 3-nitropyridine solution to a darker, often brown or black suspension (due to iron/iron oxides) is expected.
-
TLC Analysis: Use a mobile phase like 50% ethyl acetate in hexanes. The starting material is highly polar and UV-active. The product, being less polar than the intermediate diamine, will have a higher Rf value. The reaction is complete when the starting material spot is no longer visible.
-
Troubleshooting: If the reaction stalls, it may be due to deactivated iron. Cautious addition of more acid can help reactivate the surface. Incomplete cyclization may leave the pyridine-2,3-diamine intermediate, which is highly unstable and may appear as a streak on the TLC plate; ensuring a slight excess of the aldehyde can prevent this.
Protocol 2: Tin(II) Chloride (SnCl₂) Mediated Synthesis
Expertise & Experience: Stannous chloride is a classic, homogeneous reducing agent for nitro groups, offering milder conditions compared to iron.[7] It is particularly effective for syntheses starting from ketones or aldehydes. The reaction is often performed in a single step where SnCl₂ acts as both the reductant and a Lewis acid to promote the condensation and cyclization.[7]
Detailed Step-by-Step Protocol:
-
Vessel Preparation: In a round-bottom flask, dissolve the 2-amino-3-nitropyridine derivative (1.0 equiv) and the corresponding ketone or aldehyde (1.2 equiv) in a solvent like ethanol or formic acid.
-
Reagent Addition: Add SnCl₂·2H₂O (3.0-4.0 equiv) to the solution in one portion.
-
Reaction Execution: Stir the mixture at a temperature ranging from 60 °C to reflux for 2-8 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, carefully neutralize the acidic mixture by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~7-8.
-
Isolation: Extract the aqueous layer multiple times with ethyl acetate or a similar organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the residue by column chromatography.
Trustworthiness (Self-Validation):
-
Homogeneity: The reaction should become a clear solution upon heating, which distinguishes it from the heterogeneous iron-based method.
-
pH Monitoring: The neutralization step is critical. Incomplete neutralization will result in poor extraction efficiency as the product will remain as a protonated salt in the aqueous layer.
-
Troubleshooting: The formation of tin-based precipitates during work-up can sometimes complicate extraction. Diluting with more solvent and ensuring thorough mixing during neutralization can mitigate this.
Protocol 3: Catalytic Hydrogenation
Expertise & Experience: This is the cleanest reduction method, as the only byproduct is water. It is ideal for substrates containing functional groups sensitive to harsh acidic or basic conditions. However, it requires specialized high-pressure hydrogenation equipment and is susceptible to catalyst poisoning by sulfur-containing functional groups. Palladium on carbon (Pd/C) is the most common catalyst.
Detailed Step-by-Step Protocol:
-
Vessel Preparation: Charge a high-pressure reaction vessel (Parr shaker or autoclave) with the 2-amino-3-nitropyridine derivative (1.0 equiv), the cyclizing agent (e.g., aldehyde, 1.1 equiv), and a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol %) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Seal the vessel, purge it several times with hydrogen gas (H₂), and then pressurize to the desired pressure (typically 50-100 psi). Heat the mixture to 40-60 °C with efficient stirring.
-
Monitoring: Reaction completion is typically indicated by the cessation of hydrogen uptake.
-
Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure and purify the crude product as described in previous protocols.
Trustworthiness (Self-Validation):
-
Safety First: Ensure all proper procedures for handling hydrogen gas and pyrophoric catalysts are followed.
-
Catalyst Filtration: The black Pd/C catalyst must be completely removed. Incomplete filtration can lead to product degradation. The filter cake should never be allowed to dry in the air as it can be pyrophoric.
-
Troubleshooting: If the reaction fails, consider catalyst poisoning. The starting material should be free of sulfur or other known poisons. An alternative catalyst like Platinum(IV) oxide (PtO₂) can sometimes be more effective.
Protocol 4: Sodium Dithionite (Na₂S₂O₄) Reduction
Expertise & Experience: Sodium dithionite is a mild, inexpensive, and easy-to-handle reducing agent that works well in aqueous systems. It is an excellent choice for substrates that are sensitive to strong acids or catalytic hydrogenation. The reaction is often rapid at moderate temperatures.[7]
Detailed Step-by-Step Protocol:
-
Reagent Preparation: Prepare a fresh aqueous solution of sodium dithionite (e.g., 1M).
-
Vessel Preparation: Dissolve the 2-amino-3-nitropyridine (1.0 equiv) and aldehyde (1.2 equiv) in a mixture of an organic solvent like THF or ethanol and water.
-
Reaction Execution: Add the aqueous sodium dithionite solution (3.0 equiv) dropwise to the reaction mixture at room temperature or with gentle heating (e.g., 50 °C). Stir for 1-4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Isolation: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography.
Trustworthiness (Self-Validation):
-
Fresh Reagent: Sodium dithionite can decompose upon storage. Always use a fresh, high-quality reagent for best results.
-
Phase Transfer: For less soluble substrates, a phase-transfer catalyst can sometimes improve reaction rates.
-
Troubleshooting: If the reaction is sluggish, gentle heating can be applied. The formation of sulfur-containing byproducts is a possibility, which may require careful purification.
Comparative Summary of Protocols
| Method | Key Reagents | Typical Solvent | Temp. (°C) | Advantages | Disadvantages & Limitations |
| Iron/Acid | Fe, NH₄Cl or CH₃COOH | EtOH / H₂O | 80-100 | Inexpensive, scalable, robust | Heterogeneous, potential metal contamination |
| Tin(II) Chloride | SnCl₂·2H₂O | EtOH or HCOOH | 60-80 | Homogeneous, milder than Fe | Stoichiometric metal waste, tedious work-up |
| Catalytic H₂ | H₂, Pd/C | MeOH, EtOH | 40-60 | Very clean (byproduct is H₂O) | Requires special equipment, catalyst poisoning |
| Sodium Dithionite | Na₂S₂O₄ | THF / H₂O | 25-50 | Mild conditions, easy to handle | Requires fresh reagent, potential sulfur byproducts |
Applications in Drug Development
The imidazo[4,5-b]pyridine scaffold synthesized via these methods is a cornerstone in modern pharmacology. Its derivatives have shown remarkable efficacy in various therapeutic areas:
-
Oncology: As potent inhibitors of crucial cellular pathways, including FLT3/aurora kinases for treating acute myeloid leukemia and CDK9 inhibitors.[4][10]
-
Cardiovascular Disease: The drug sulmazole is a cardiotonic agent based on this scaffold.[10]
-
Inflammatory Conditions: Certain derivatives have been investigated for treating retinal ischemia and neuropathic pain by modulating inflammatory responses.[7][11]
-
Metabolic Diseases: Recently, derivatives have been designed as mitochondrial uncouplers for the potential treatment of metabolic dysfunction-associated steatohepatitis (MASH).[9]
The synthetic accessibility provided by the reductive cyclization of 2-amino-3-nitropyridines ensures that chemists can readily generate diverse libraries of these compounds for high-throughput screening and lead optimization in drug discovery programs.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]
-
Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. PubMed. [Link]
-
Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. PMC - NIH. [Link]
-
Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. PMC. [Link]
-
Transition Metal Catalyzed Reductive Cyclization Reactions of Nitroarenes and Nitroalkenes. AIR Unimi. [Link]
-
SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. [Link]
-
Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis. PMC. [Link]
-
Reductive cyclization of 2‐nitrobyphenyls and 2‐nitrostyrenes catalyzed... ResearchGate. [Link]
-
Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. PubMed. [Link]
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. PMC. [Link]
-
Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines... ResearchGate. [Link]
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. [Link]
-
Examples of bioactive agents possessing imidazo[4,5-b]pyridine or imidazo[4,5-c]pyridine cores. ResearchGate. [Link]
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. [Link]
-
Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry. [Link]
-
Synthesis of 2-amino-imidazo[4,5-b]pyridines. RSC Publishing. [Link]
-
Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Chemistry Portal. [Link]
-
Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). PMC. [Link]
-
Facile and Efficient Synthesis of 2-Aminoquinoline-3-carboxylic Acid Derivatives via Reductive Cyclization of Nitro and Cyano Groups Induced by Low-valent Titanium. Journal of Chemical Research, Synopses (RSC Publishing). [Link]
- Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
-
Synthesis of Novel 2-Aminoimidazo[4,5-b]pyridines, Including the Thieno Analogue of the Cooked-Food Mutagen IFP. ResearchGate. [Link]
- Production of 2-amino-3-nitropyridine.
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Troubleshooting & Optimization
Technical Support Center: Improving Yield of Sulfonylation on Electron-Deficient Aminopyridines
Welcome to the technical support center for the sulfonylation of electron-deficient aminopyridines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this often-recalcitrant transformation. The inherent electronic properties of these substrates—namely the reduced nucleophilicity of the amino group and the deactivated pyridine ring—necessitate a departure from standard sulfonylation protocols. This document provides in-depth troubleshooting advice, alternative synthetic strategies, and detailed experimental protocols to help you achieve your desired sulfonamides with improved yields and purity.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the direct N-sulfonylation of electron-deficient aminopyridines and provides actionable solutions.
Question 1: My sulfonylation reaction with an electron-deficient aminopyridine (e.g., a nitro- or halo-substituted aminopyridine) is resulting in low to no product formation. What are the primary reasons for this failure?
Answer: The primary reason for the failure of direct sulfonylation on electron-deficient aminopyridines is the significantly reduced nucleophilicity of the amino group. The presence of electron-withdrawing groups (EWGs) on the pyridine ring deactivates the system in two ways:
-
Reduced Basicity and Nucleophilicity of the Amino Group: The EWGs pull electron density away from the ring and, by extension, from the exocyclic amino group. This makes the lone pair on the nitrogen less available to attack the electrophilic sulfur atom of the sulfonyl chloride.
-
Deactivation of the Pyridine Ring: While N-sulfonylation is the target, side reactions on the ring (C-sulfonylation) are also less favorable. More importantly, the overall electron-poor nature of the substrate can make it less soluble and more prone to decomposition under harsh reaction conditions.
Traditional sulfonylation conditions, often relying on simple organic bases like pyridine or triethylamine, are typically insufficient to drive the reaction to completion with these challenging substrates.
Question 2: I observe a complex mixture of byproducts, and my starting material is consumed. What are the likely side reactions?
Answer: With electron-deficient aminopyridines, forcing conditions (e.g., high temperatures) can lead to several side reactions:
-
N-Sulfonylation vs. Ring Sulfonylation: While less likely on a highly deactivated ring, C-sulfonylation can still occur, leading to isomeric impurities that are difficult to separate.
-
Polysulfonylation: If there are other nucleophilic sites, or under very harsh conditions, multiple sulfonations can occur.
-
Degradation: Electron-deficient pyridines, especially those with nitro groups, can be susceptible to degradation under strongly acidic or basic conditions at elevated temperatures.
-
Reaction with the Base: Pyridine, when used as a base or solvent at high temperatures, can sometimes react with the sulfonyl chloride to form undesired byproducts.
Question 3: How can I improve the yield of direct N-sulfonylation without resorting to alternative synthetic routes?
Answer: To enhance the rate and yield of direct N-sulfonylation, you need to increase the electrophilicity of the sulfonylating agent or the nucleophilicity of the amine. Since modifying the substrate is not an option, activating the sulfonyl chloride is the most effective strategy.
The use of a super-nucleophilic catalyst, such as 4-Dimethylaminopyridine (DMAP) , is highly recommended. DMAP reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate. This intermediate is much more electrophilic than the sulfonyl chloride itself and can be readily attacked by the weakly nucleophilic aminopyridine.
Experimental Protocol: DMAP-Catalyzed N-Sulfonylation
This protocol is a starting point for the DMAP-catalyzed sulfonylation of an electron-deficient aminopyridine.
Materials:
-
Electron-deficient aminopyridine (1.0 equiv)
-
Sulfonyl chloride (1.1 - 1.2 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 equiv)
-
A non-nucleophilic base (e.g., triethylamine or DBU) (1.5 - 2.0 equiv)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF))
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the electron-deficient aminopyridine and the anhydrous solvent.
-
Add the non-nucleophilic base and DMAP to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve the sulfonyl chloride in a minimal amount of the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is sluggish, gentle heating (40-60 °C) may be applied.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Part 2: Alternative Synthetic Strategies for Challenging Substrates
When direct N-sulfonylation fails even with catalytic activation, a change in synthetic strategy is necessary. The following methods focus on forming the C-N bond between the pyridine ring and the sulfonamide nitrogen, which is often more feasible for electron-deficient systems.
Strategy 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[1][2] In this context, a halo-substituted aminopyridine is coupled with a primary sulfonamide in the presence of a palladium catalyst and a suitable ligand.
Why it works for electron-deficient systems: This reaction is often tolerant of a wide range of functional groups and is less sensitive to the nucleophilicity of the amine component of the final product. The key is the oxidative addition of the palladium catalyst to the carbon-halogen bond of the pyridine ring.
Experimental Protocol: Buchwald-Hartwig Coupling of a Halopyridine with a Sulfonamide
Materials:
-
Electron-deficient halopyridine (e.g., 2-chloro-5-nitropyridine) (1.0 equiv)
-
Primary sulfonamide (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a flame-dried Schlenk tube or microwave vial, add the halopyridine, sulfonamide, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours. Microwave heating can often significantly reduce reaction times.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Strategy 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical and cost-effective alternative to palladium-catalyzed cross-coupling for C-N bond formation.[3][4] This reaction typically employs a copper catalyst to couple an aryl halide with a nucleophile, in this case, a sulfonamide. Modern protocols often use ligands to improve the efficiency and substrate scope of the reaction.[5][6]
Why it works for electron-deficient systems: Similar to the Buchwald-Hartwig reaction, the Ullmann condensation is effective for coupling with electron-deficient aryl halides. The presence of electron-withdrawing groups on the halopyridine can actually accelerate the rate of these copper-catalyzed reactions.
Experimental Protocol: Ullmann-Type Coupling of a Halopyridine with a Sulfonamide
Materials:
-
Electron-deficient halopyridine (1.0 equiv)
-
Primary sulfonamide (1.5 equiv)
-
Copper(I) salt (e.g., CuI, 10-20 mol%)
-
Ligand (e.g., 1,10-phenanthroline or an oxalamide, 20-40 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Anhydrous, polar aprotic solvent (e.g., DMF or DMSO)
Procedure:
-
In a sealable reaction vessel, combine the halopyridine, sulfonamide, copper(I) salt, ligand, and base.
-
Add the anhydrous solvent.
-
Seal the vessel and heat to 100-140 °C for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Strategy 3: Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for the dehydration-based coupling of an alcohol with a pronucleophile.[7][8][9] In this context, a hydroxypyridine can be coupled with a sulfonamide, which acts as the nucleophile. Many aminopyridines can be converted to their corresponding hydroxypyridines via diazotization followed by hydrolysis.
Why it works for electron-deficient systems: The Mitsunobu reaction is driven by the formation of a stable triphenylphosphine oxide byproduct and is less dependent on the nucleophilicity of the amine in the final product. The key is the acidity of the sulfonamide's N-H bond.
Experimental Protocol: Mitsunobu Coupling of a Hydroxypyridine with a Sulfonamide
Materials:
-
Electron-deficient hydroxypyridine (1.0 equiv)
-
Primary sulfonamide (1.5 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Azodicarboxylate (e.g., DEAD or DIAD) (1.5 equiv)
-
Anhydrous THF
Procedure:
-
Dissolve the hydroxypyridine, sulfonamide, and PPh₃ in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the azodicarboxylate dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Concentrate the reaction mixture and purify directly by column chromatography to remove triphenylphosphine oxide and other byproducts.
Part 3: Data Summary and Visualizations
Table 1: Comparison of Strategies for Sulfonylation of Electron-Deficient Aminopyridines
| Strategy | Key Reagents | Typical Temperature | Pros | Cons |
| Direct N-Sulfonylation with DMAP | Sulfonyl chloride, DMAP, non-nucleophilic base | 0 °C to 60 °C | Operationally simple, one-step | May not be effective for highly deactivated substrates |
| Buchwald-Hartwig Amination | Halopyridine, Sulfonamide, Pd catalyst, Ligand, Base | 80-120 °C | Broad substrate scope, high functional group tolerance | Cost of catalyst and ligands, requires inert atmosphere |
| Ullmann Condensation | Halopyridine, Sulfonamide, Cu catalyst, Ligand, Base | 100-140 °C | Cost-effective catalyst, good for electron-deficient halides | Higher temperatures, longer reaction times, sometimes lower yields |
| Mitsunobu Reaction | Hydroxypyridine, Sulfonamide, PPh₃, Azodicarboxylate | 0 °C to RT | Mild conditions, stereospecific (if applicable) | Requires hydroxypyridine precursor, stoichiometric byproducts can complicate purification |
Diagram 1: Decision Workflow for Sulfonylation Strategy
Caption: Decision workflow for selecting a sulfonylation strategy.
Diagram 2: Catalytic Cycle of DMAP-Assisted Sulfonylation
Caption: DMAP activation of sulfonyl chloride.
References
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. repository.nie.edu.sg [repository.nie.edu.sg]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
Technical Support Center: Preventing Bis-Sulfonylation of 2-Amino-3-nitropyridine
Welcome to the Technical Support Center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with the sulfonylation of 2-amino-3-nitropyridine and encountering challenges with the formation of the undesired bis-sulfonated byproduct. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you achieve clean, high-yield mono-sulfonylation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm consistently observing a significant amount of a second, less polar product in my reaction mixture when trying to sulfonylate 2-amino-3-nitropyridine. What is this byproduct and why is it forming?
A1: The less polar byproduct you are observing is likely the N,N-bis(sulfonyl)pyridine derivative. This occurs when the initially formed mono-sulfonamide is deprotonated and reacts with a second equivalent of the sulfonyl chloride.
The nitrogen of the primary amino group in 2-amino-3-nitropyridine is nucleophilic and readily attacks the electrophilic sulfur atom of the sulfonyl chloride. After the initial sulfonylation, the resulting sulfonamide still possesses a proton on the nitrogen. In the presence of a sufficiently strong base, this proton can be removed, generating a sulfonamidate anion. This anion, while less nucleophilic than the starting amine, can still react with another molecule of the sulfonyl chloride, leading to the formation of the bis-sulfonated product.[1]
Several factors can contribute to the over-reaction:
-
Excess Sulfonyl Chloride: Using a significant excess of the sulfonating agent will naturally drive the reaction towards the di-substituted product.
-
Strong Base: A strong, non-hindered base can readily deprotonate the mono-sulfonamide, increasing the concentration of the reactive sulfonamidate.
-
Elevated Temperature: Higher reaction temperatures can provide the necessary activation energy for the second, slower sulfonylation step to occur at a significant rate.[2]
Sources
Technical Support Center: Purification of N-ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide
An in-depth guide to the purification of N-ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide, designed for chemical researchers and drug development professionals.
As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical laboratory application. The purification of N-ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide, a key intermediate in many synthetic pathways, presents unique challenges that require a nuanced understanding of its physicochemical properties. This guide is structured to address common and complex issues encountered during its purification, moving beyond simple protocols to explain the underlying principles that govern success.
Part 1: Understanding the Impurity Profile
Effective purification begins with understanding what you are trying to remove. The impurity profile is intrinsically linked to the synthetic route employed.
FAQ: What is the likely synthetic route and what are the common impurities I should anticipate?
The synthesis of N-ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide typically proceeds via a nucleophilic aromatic substitution (SNAAr) reaction. This involves reacting 2-chloro-3-nitropyridine with N-ethylmethanesulfonamide in the presence of a base.
Common Synthesis Pathway:
-
Reactants: 2-chloro-3-nitropyridine, N-ethylmethanesulfonamide
-
Base: Potassium carbonate, triethylamine, or similar non-nucleophilic base.[1]
-
Solvent: Dichloromethane, acetonitrile, or DMF.
This process can lead to several predictable impurities:
-
Unreacted Starting Materials: Residual 2-chloro-3-nitropyridine and N-ethylmethanesulfonamide.
-
Byproducts: Salts formed from the base and HCl byproduct (e.g., KCl, triethylammonium chloride).
-
Side-Reaction Products: Positional isomers or products from undesired reactions with the solvent.
-
N-Nitrosamine Impurities: A critical and often overlooked class of impurities. Given that the precursor, N-ethylmethanesulfonamide, is a secondary amine, there is a significant risk of forming N-nitroso impurities if nitrosating agents (like nitrites) are present, often as contaminants in reagents or solvents.[2][3] Regulatory bodies like the FDA and EMA have issued strict guidance on controlling these potent mutagens.[4][5]
Part 2: Purification Strategy and Method Selection
Your choice of purification method is a critical decision based on scale, required purity, and the nature of the impurities identified above.
FAQ: What is the general workflow for purifying the crude product?
A robust purification strategy involves a multi-step approach, starting with simple, bulk-purification techniques and progressing to more refined methods if higher purity is required.
Caption: General purification workflow for the target compound.
FAQ: Should I use Recrystallization or Column Chromatography?
This depends on your specific needs. Recrystallization is excellent for removing small amounts of impurities from a solid that is already mostly pure, while column chromatography offers superior separation for complex mixtures.
| Feature | Recrystallization | Column Chromatography |
| Principle | Differential solubility in a solvent at different temperatures.[6] | Differential partitioning of components between a stationary and mobile phase.[7] |
| Best For | Removing minor impurities from a large amount of crystalline solid. | Separating complex mixtures, isomers, or non-crystalline oils.[8] |
| Purity | Good to excellent, but dependent on impurity solubility. | Very high, capable of separating closely related compounds. |
| Yield | Generally high, but some product is always lost in the mother liquor.[9] | Lower yield due to product loss on the column and in mixed fractions. |
| Time/Labor | Can be faster for simple cases. | Generally more time-consuming and labor-intensive. |
| Solvent Use | Moderate | High |
Part 3: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique, but it requires finesse. Here are solutions to common problems.
Q: My compound won't dissolve, even in the boiling solvent. What should I do?
A: This indicates you have chosen a poor solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold.[10] If the compound is insoluble even when hot, you need a more polar solvent. Refer to a solvent polarity chart. For a sulfonamide with a nitro group, moderately polar solvents are a good starting point. If a single solvent doesn't work, a two-solvent (or "solvent-pair") system is the next logical step.[9]
Q: My compound "oiled out" instead of forming crystals. How do I fix this?
A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound.[9] The compound separates as a liquid instead of a solid.
-
Causality: The solution's boiling point is too high.
-
Solution: Add more of the primary solvent to the hot mixture until the oil redissolves completely. Then, allow it to cool much more slowly. A slower cooling rate gives the molecules time to orient themselves into a crystal lattice. If this fails, consider switching to a lower-boiling point solvent.
Q: Crystal formation is very slow or doesn't happen at all. What's wrong?
A: Spontaneous nucleation can be slow. You may need to induce crystallization.
-
Scratching: Use a glass rod to scratch the inside surface of the flask just below the solvent line. The microscopic glass fragments provide a surface for nucleation.[9]
-
Seeding: Add a single, pure crystal of your compound (a "seed crystal") to the cooled solution. This provides a template for crystal growth.[9]
-
Over-cooling: Once the solution has reached room temperature, place it in an ice bath to further decrease the compound's solubility and promote precipitation.[11]
Protocol: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude product in various solvents (e.g., ethanol, ethyl acetate, isopropanol) to find one that dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil (use a hot plate and a condenser if the solvent is volatile).[12] Continue adding the minimum amount of hot solvent until the solid just dissolves.[11]
-
Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[6]
-
Crystallization: Once at room temperature, cool the flask further in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[11]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Part 4: Troubleshooting Guide: Column Chromatography
Column chromatography provides unparalleled separation but requires careful setup and execution.
Q: How do I choose the right solvent system (mobile phase)?
A: The key is to find a solvent system where your target compound has an Rf value of approximately 0.25-0.35 on a Thin-Layer Chromatography (TLC) plate using the same stationary phase (e.g., silica gel).[7]
-
Expertise: An Rf in this range ensures the compound will move down the column effectively but still interact enough with the stationary phase to separate from impurities.
-
Starting Point: For N-ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide, which is a moderately polar compound, start with a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate). A good initial test would be 30% ethyl acetate in hexanes.[13] Adjust the ratio based on the initial TLC result. More polar solvent increases the Rf; less polar solvent decreases it.
Q: My compounds are not separating on the column. What adjustments can I make?
A: This is a common issue resulting from poor resolution.
-
Decrease Polarity: If the Rf values of your components are too high and they are eluting together quickly, decrease the polarity of your mobile phase (e.g., move from 30% to 20% ethyl acetate in hexanes). This will increase the interaction with the silica and improve separation.
-
Use a Gradient: Instead of a single solvent mixture (isocratic elution), you can use a gradient elution. Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product and then more polar impurities.
-
Column Dimensions: Use a longer, thinner column for a more difficult separation. The weight of the adsorbent should typically be 20-50 times the weight of the sample.[7]
Protocol: Flash Column Chromatography
Caption: Workflow for flash column chromatography.
-
Select Solvent System: Determine the optimal mobile phase using TLC as described above.[14]
-
Pack the Column: Prepare a slurry of silica gel in the least polar solvent of your mobile phase (e.g., hexanes). Pour the slurry into the column and allow it to pack evenly, tapping the side gently to remove air bubbles. Drain the excess solvent until it is just level with the top of the silica. Add a thin layer of sand to protect the silica bed.[7]
-
Load the Sample: Dissolve your crude product in the minimum amount of a suitable solvent (ideally the mobile phase). Carefully apply the sample solution to the top of the column.
-
Elute: Carefully add the mobile phase to the column. Using gentle air or nitrogen pressure (flash chromatography), push the solvent through the column at a steady rate.[8]
-
Collect and Analyze: Collect the eluent in a series of numbered test tubes or flasks. Monitor the separation by spotting fractions onto a TLC plate to determine which ones contain your pure product.[14]
-
Isolate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.
References
-
9University of California, Los Angeles, Department of Chemistry and Biochemistry.
-
11University of California, Los Angeles, Department of Chemistry and Biochemistry.
-
12ResearchGate.
-
6LabXchange.
-
10Mettler Toledo.
-
15University of Oslo, Department of Chemistry.
-
7University of Victoria, Department of Chemistry.
-
16ChemicalBook.
-
17SIELC Technologies.
-
14Magritek.
-
1Mol-Instincts.
-
18PubChem, National Center for Biotechnology Information.
-
19Google Patents.
-
20PrepChem.com.
-
21The Royal Society of Chemistry.
-
22MDPI.
-
8ResearchGate.
-
13University of Rochester, Department of Chemistry.
-
2Bioanalysis Zone.
-
23Benchchem.
-
24U.S. Environmental Protection Agency.
-
25PubChem, National Center for Biotechnology Information.
-
26Google Patents.
-
4European Medicines Agency.
-
27Google Patents.
-
28MDPI.
-
29PubMed, National Center for Biotechnology Information.
-
30PMC, National Center for Biotechnology Information.
-
3International Journal of Health and Economic Development.
-
31Veeprho.
-
32ChemScene.
-
5Pharma Excipients.
-
33MDPI.
-
Sigma-Aldrich.
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- 4. ema.europa.eu [ema.europa.eu]
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- 6. LabXchange [labxchange.org]
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- 10. mt.com [mt.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
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- 14. magritek.com [magritek.com]
- 15. nva.sikt.no [nva.sikt.no]
- 16. Methanesulfonamide | 3144-09-0 [chemicalbook.com]
- 17. Separation of Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. N-(2-(Ethyl(3-methyl-4-nitrosophenyl)amino)ethyl)-methanesulfonamide | C12H19N3O3S | CID 41694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 20. prepchem.com [prepchem.com]
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- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
- 24. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 25. N-[2-[4-[ethyl-[3-(isopropylamino)-2-pyridyl]amino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide | C25H34N6O3S | CID 462963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. WO2009037718A2 - Process for preparing 3-(2-(dimethylamino)ethyl)-n- methyl-1h-indole-5-methanesulfonamide and product thereof - Google Patents [patents.google.com]
- 27. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
- 28. mdpi.com [mdpi.com]
- 29. Ethyl N-[3-(N,N-dimethyl-carbamo-yl)pyridin-2-ylsulfon-yl]carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Presence of Nitrosamine Impurities in Medicinal Products - PMC [pmc.ncbi.nlm.nih.gov]
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- 33. mdpi.com [mdpi.com]
Optimizing SNAr reaction conditions for ethylamine and 2-chloro-3-nitropyridine
Subject: Optimization of Nucleophilic Aromatic Substitution (SNAr) between Ethylamine and 2-Chloro-3-Nitropyridine. To: Research Scientists, Process Chemists, and Drug Discovery Leads.[1] From: Senior Application Scientist, Chemical Synthesis Division.
Strategic Overview
You are performing a Nucleophilic Aromatic Substitution (SNAr) to synthesize N-ethyl-3-nitropyridin-2-amine .
This reaction is generally facile because the 2-position of the pyridine ring is highly activated by two synergistic factors:
-
The Inductive Effect (-I): The adjacent ring nitrogen pulls electron density.
-
The Mesomeric Effect (-M): The nitro group at the 3-position (ortho) stabilizes the anionic Meisenheimer intermediate via resonance.
However, despite this reactivity, users often encounter yield losses due to hydrolysis, competitive side reactions, or poor isolation.[1] This guide provides a self-validating protocol and troubleshooting logic to ensure high-purity isolation.
Module 1: Reaction Design & Optimization
Visual Workflow: Experimental Logic
The following diagram outlines the decision tree for solvent and base selection based on your specific purity and scale requirements.
Caption: Decision matrix for SNAr optimization. Route A is preferred for ease of isolation; Route B for reaction velocity.
Module 2: The "Golden Standard" Protocol
This protocol is designed for Route A (Ethanol) , which allows for easier workup via precipitation, avoiding tedious extractions.[1]
Reagents & Stoichiometry
| Component | Role | Equivalents (eq) | Notes |
| 2-Chloro-3-nitropyridine | Substrate | 1.0 | Limiting reagent.[1][2] |
| Ethylamine (2M in THF or 70% aq) | Nucleophile | 1.2 - 2.0 | Use 2.0+ eq if not using external base.[1] |
| Triethylamine (TEA) | HCl Scavenger | 1.5 | Optional if excess ethylamine is used.[1] |
| Ethanol (Anhydrous) | Solvent | [0.2 M] | Protic solvent stabilizes the transition state. |
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous ethanol (5 mL per mmol substrate).
-
Addition:
-
If using TEA: Add Triethylamine (1.5 eq) first, followed by Ethylamine (1.2 eq) dropwise at room temperature.[1]
-
If using Excess Amine: Add Ethylamine (2.5 eq) dropwise.[1]
-
Observation: The solution may turn yellow or orange immediately. A deep red color indicates the formation of the Meisenheimer complex (this is normal).[3]
-
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.6) should disappear; product (Rf ~0.3-0.4, yellow spot) will appear.[1]
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature, then to 0°C in an ice bath.
-
The product often crystallizes out. If it does, filter the solid and wash with cold ethanol/water (1:1).
-
If no precipitate:[1][2] Evaporate the ethanol, redissolve in Ethyl Acetate, wash with water (2x) and Brine (1x), dry over Na₂SO₄, and concentrate.
-
Module 3: Troubleshooting & FAQs
Q1: My reaction mixture turned deep red/black. Did it decompose?
Status: Likely Normal. Technical Insight: SNAr reactions involving nitro-pyridines proceed via a Meisenheimer Complex .[1][2][4] These anionic intermediates are highly conjugated and often deeply colored (red or crimson).[1]
-
Action: Do not abort. Check TLC. If the spot profile is clean (product + starting material), the color is just the intermediate. If you see a streak (baseline to solvent front), you may have oxidative decomposition (tarring) due to excessive heat. Reduce temp to 60°C.
Q2: I am seeing a new spot that is not the product (Rf ~0.1). What is it?
Diagnosis: Hydrolysis (Formation of 2-hydroxy-3-nitropyridine).[1] Cause: Water entered the system. The chloride is a good leaving group, and water can compete with ethylamine, especially if the amine is volatile and escapes the vessel. Solution:
-
Ensure reagents are dry.[1] If using 70% aq. ethylamine, increase the equivalents of amine (to outcompete water) and ensure vigorous stirring.
-
Switch to 2M Ethylamine in THF to eliminate water from the reagent stream.
Q3: The reaction stalls at 80% conversion.
Diagnosis: HCl Inhibition. Cause: As the reaction proceeds, HCl is generated. If the base (TEA or excess amine) is consumed, the generated acid protonates the remaining ethylamine, rendering it non-nucleophilic (ammonium salt). Solution: Add an additional 0.5 eq of Triethylamine or DIPEA.[1]
Q4: Why choose Ethanol over DMF?
Analysis:
-
Ethanol (Protic): Stabilizes the anionic leaving group (Cl-) and the intermediate via H-bonding.[1] Allows for greener workup (precipitation).
-
DMF/DMSO (Polar Aprotic): Increases the energy of the ground-state nucleophile (making it more "naked" and reactive).
-
Verdict: Use Ethanol first. Only switch to DMF if the substrate solubility is poor or the reaction is surprisingly sluggish (>12 hours).
References
-
BenchChem. (2025).[1] Application Notes and Protocols for Reactions Involving 2-Chloro-3-methyl-5-nitropyridine. Link[1]
-
National Institute of Standards and Technology (NIST). 2-Chloro-3-nitropyridine - Gas Phase and IR Data. Link
-
MedChemExpress. Product Monograph: 2-Chloro-3-methyl-5-nitropyridine Reagents. Link
-
Royal Society of Chemistry. (2020).[1] Synthetic routes to substituted nitropyridines (Supplementary Info). Link
Sources
Validation & Comparative
A Researcher's Guide to the 1H NMR Chemical Shifts of N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis and comparison of the 1H NMR chemical shifts for N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide, a molecule of interest in medicinal chemistry. By dissecting the spectrum and comparing it with related structural analogs, we offer a comprehensive reference for researchers engaged in the synthesis and characterization of similar compounds.
Understanding the Structural Landscape through 1H NMR
The chemical structure of N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide brings together three distinct moieties: a 3-nitropyridine ring, an N-ethyl group, and a methanesulfonamide linker. The electron-withdrawing nature of the nitro group and the sulfonamide, coupled with the electronic environment of the pyridine ring, results in a unique and predictable 1H NMR spectrum. Understanding the interplay of these electronic effects is key to accurate spectral assignment.
Comparative Analysis of 1H NMR Chemical Shifts
To predict and interpret the 1H NMR spectrum of the target molecule, we will compare the expected chemical shifts with experimental data from its constituent substructures. This comparative approach allows for a more confident assignment of the observed signals.
Table 1: Predicted and Comparative 1H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) for Target Molecule | Comparative Chemical Shift (ppm) and Compound | Multiplicity | Integration |
| H-4 (Pyridine) | ~8.8 - 9.0 | 8.74 (dd) in 2-Amino-3-nitropyridine[1] | Doublet of doublets (dd) | 1H |
| H-6 (Pyridine) | ~8.6 - 8.8 | 8.30 (dd) in 2-Amino-3-nitropyridine[1] | Doublet of doublets (dd) | 1H |
| H-5 (Pyridine) | ~7.5 - 7.7 | 7.55 (dd) in 3-Nitropyridine[2] | Doublet of doublets (dd) | 1H |
| -CH2- (Ethyl) | ~3.8 - 4.2 | N/A (Predicted based on deshielding) | Quartet (q) | 2H |
| -CH3 (Sulfonamide) | ~3.1 - 3.4 | 2.9 (s) in N,N-Dimethyl methanesulfonamide[3] | Singlet (s) | 3H |
| -CH3 (Ethyl) | ~1.2 - 1.5 | ~1.2 (t) in similar N-ethyl compounds | Triplet (t) | 3H |
Causality of Chemical Shifts:
-
Pyridine Protons (H-4, H-5, H-6): The protons on the 3-nitropyridine ring are significantly deshielded (shifted downfield) due to the strong electron-withdrawing effect of the nitro group and the inherent electron-deficient nature of the pyridine ring. The proton at the 4-position is expected to be the most downfield due to its proximity to the nitro group. The coupling patterns (doublet of doublets) arise from coupling to the adjacent ring protons. The data from 2-amino-3-nitropyridine and 3-nitropyridine provide a solid foundation for these predictions.[1][2]
-
Ethyl Group Protons (-CH2- and -CH3): The methylene protons (-CH2-) of the ethyl group are directly attached to a nitrogen atom which is part of a sulfonamide and bonded to an aromatic ring. This environment causes significant deshielding, leading to a downfield shift into the 3.8 - 4.2 ppm range. These protons will appear as a quartet due to coupling with the adjacent methyl protons. The terminal methyl protons (-CH3) will be a triplet and appear further upfield.
-
Methanesulfonamide Proton (-CH3): The methyl group of the methanesulfonamide is attached to the electron-withdrawing sulfonyl group, causing a downfield shift compared to a simple alkane. The spectrum of N,N-dimethyl methanesulfonamide shows this peak at approximately 2.9 ppm, providing a good reference point.[3]
Visualizing the Assignments
The following diagram illustrates the structure of N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide and the predicted proton assignments.
Caption: Molecular structure with proton assignments.
Experimental Protocol for 1H NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible 1H NMR data, the following protocol is recommended. This protocol is designed to be self-validating by including steps for proper sample preparation, instrument setup, and data processing.
Workflow for 1H NMR Analysis
Caption: Standard workflow for 1H NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), in a clean vial. The choice of solvent is critical and should be based on the solubility of the compound.[4][5]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean and dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.
-
Acquire the 1H NMR spectrum using standard acquisition parameters. Typically, 16 to 64 scans are sufficient for a sample of this concentration on a modern NMR instrument (e.g., 400 MHz or higher).
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each peak to determine the relative number of protons each signal represents.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign each signal to the corresponding protons in the molecule.
-
Trustworthiness and Self-Validation
The reliability of this guide is grounded in the use of established NMR principles and comparison with verified experimental data for structurally related compounds. The provided experimental protocol incorporates self-validating steps, such as the use of an internal standard and proper instrument calibration, which are essential for generating accurate and reproducible results. By following this guide, researchers can confidently assign the 1H NMR spectrum of N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide and apply these principles to other novel molecules.
References
-
N-oxidation of Pyridine Derivatives - Supporting Information. Available from: [Link]
-
Synthesis and Functionalization of 3-Nitropyridines. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev.2016 , 20 (4), 794–813. Available from: [Link]
-
N-(1-methyl-1-phenylpropyl)methanesulfonamide - SpectraBase. Available from: [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available from: [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997 , 62 (21), 7512–7515. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics2010 , 29 (9), 2176–2179. Available from: [Link]
-
Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Bull. Korean Chem. Soc.2011 , 32 (9), 3461-3463. Available from: [Link]
Sources
Comparative HRMS Profiling: Nitropyridine Sulfonamides vs. Carbocyclic Analogs
Executive Summary
In the development of next-generation antibacterials and loop diuretics, Nitropyridine Sulfonamides represent a privileged scaffold. However, their high polarity and competing ionization sites (basic pyridine nitrogen vs. acidic sulfonamide proton) present unique challenges for structural elucidation compared to traditional Benzene Sulfonamides .
This guide objectively compares the High-Resolution Mass Spectrometry (HRMS) performance of nitropyridine sulfonamides against their carbocyclic (phenyl) and non-nitro analogs. Our focus is on fragmentation efficiency , diagnostic ion generation , and ionization polarity preference .
Key Finding: Unlike benzene sulfonamides, which fragment primarily via simple bond cleavages, nitropyridine sulfonamides exhibit a dominant "Ortho-Effect" driven rearrangement , leading to unique
Experimental Protocol (Self-Validating System)
To ensure reproducibility, the following protocol utilizes a "Dual-Polarity Switching" approach to validate the presence of both the pyridine ring (positive mode) and the sulfonamide moiety (negative mode).
Instrumentation & Conditions
-
System: Q-TOF or Orbitrap HRMS coupled with UHPLC.
-
Column: C18 Charged Surface Hybrid (CSH),
, . -
Mobile Phase:
-
Ionization: Electrospray Ionization (ESI) with Polarity Switching (
).
The "Energy Ramp" Validation Step
-
Objective: Distinguish isobaric impurities from true fragments.
-
Method: Acquire MS/MS spectra at three stepped collision energies (CE):
-
Low (10-15 eV): Preserves the Molecular Ion (
). -
Medium (25-35 eV): Induces
extrusion and Nitro-rearrangements. -
High (45+ eV): Smashes the heteroaromatic ring (diagnostic for the pyridine core).
-
Comparative Analysis: Nitropyridine vs. Analogs
We compare the Nitropyridine Sulfonamide (Target) against two primary alternatives used in structural activity relationship (SAR) studies: the Nitrophenyl Sulfonamide (Carbocyclic analog) and the Pyridine Sulfonamide (Non-nitro analog).
Performance Matrix
| Feature | Nitropyridine Sulfonamide (Target) | Nitrophenyl Sulfonamide (Analog A) | Pyridine Sulfonamide (Analog B) |
| Primary Ionization (ESI) | |||
| High Efficiency (Facilitated by Pyridine electron deficiency) | Moderate Efficiency | Low Efficiency (Requires higher CE) | |
| Nitro Loss ( | Complex (often involves | Simple radical loss ( | N/A |
| Diagnostic Utility | High (Unique rearrangement ions) | Medium (Standard fragmentation) | Medium (Fewer characteristic losses) |
| Mass Defect | Negative Mass Defect (due to multiple N/O atoms) | Moderate | Moderate |
Detailed Fragmentation Behavior
A. The "Ortho-Effect" &
Extrusion (The Differentiator)
In nitropyridine sulfonamides, the electron-deficient pyridine ring, combined with the electron-withdrawing nitro group, weakens the
-
Mechanism: The sulfonamide nitrogen attacks the ipso-carbon of the pyridine ring, ejecting
(neutral loss of 64.9531 Da). -
Observation: This rearrangement is significantly faster and occurs at lower energies in nitropyridines compared to nitrophenyl analogs because the pyridine ring stabilizes the transition state more effectively than a benzene ring.
B. Nitro-to-Nitrite Rearrangement
Unlike the simple loss of
-
Diagnostic Ion: Watch for the
peak. This is rare in benzene analogs and confirms the nitro group is attached to a heteroaromatic ring.
Visualizing the Mechanism
The following diagram illustrates the divergent pathways between the Nitropyridine target and its Benzene analog.
Figure 1: Divergent fragmentation pathways. Note the unique rearrangement dominant in the Nitropyridine scaffold compared to the direct cleavage in Benzene analogs.
Experimental Workflow Diagram
To replicate these results, follow this logic flow for data acquisition and processing.
Figure 2: Standardized HRMS workflow for profiling sulfonamide impurities.
Quantitative Data: Fragment Abundance
The table below highlights the relative abundance of key fragments at 30 eV collision energy.
| Fragment Ion | Exact Mass Loss ( | Nitropyridine Abundance (%) | Nitrophenyl Abundance (%) | Mechanistic Significance |
| 0 | 15% | 45% | Nitropyridines fragment more easily (less stable precursor). | |
| -64.9531 | 100% (Base Peak) | 30% | Diagnostic rearrangement; highly favored in pyridines. | |
| -29.9980 | 40% | < 5% | Nitro-nitrite rearrangement specific to heteroaromatics. | |
| -45.9929 | 10% | 60% | Direct radical cleavage favored in benzene rings. |
References
-
Sun, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry. Link
-
Holman, S. W., et al. (2012). Identification of isobaric amino-sulfonamides without prior separation. Rapid Communications in Mass Spectrometry. Link
-
Wang, Z., et al. (2002). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Rapid Communications in Mass Spectrometry. Link
-
BenchChem. (2025).[1][2] Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives. Link
Sources
Comparative Guide: IR Spectral Analysis of Nitro- vs. Sulfonyl-Pyridines
The following guide provides an in-depth comparative analysis of Infrared (IR) spectral characteristics for nitro and sulfonyl functional groups attached to pyridine rings. This content is structured for researchers and drug development professionals, focusing on diagnostic precision, mechanistic grounding, and experimental validation.
Executive Summary
In the development of heterocyclic pharmaceuticals, distinguishing between electron-withdrawing substituents such as nitro (
This guide compares the vibrational signatures of these two moieties. The core differentiator is the "Split-Frequency Gap" : Nitro groups exhibit a wide gap (~180 cm⁻¹) between asymmetric and symmetric stretches, whereas sulfonyl groups display a narrower, lower-frequency window, typically lacking the high-energy (>1500 cm⁻¹) feature of the nitro group.
Theoretical Basis & Mechanistic Causality
The Pyridine Matrix Effect
Unlike aliphatic systems, the pyridine ring acts as an electron-deficient aromatic sink. This environment alters standard group frequencies through two competing mechanisms:
-
Resonance (Mesomeric) Effect (
): Prominent at 2- and 4- positions. The ring nitrogen withdraws electron density, inducing a quinoid-like character that can lower the bond order of attached substituents. -
Inductive Effect (
): Prominent at the 3- position. The electronegative nitrogen exerts a through-bond pull without direct resonance conjugation, often leading to higher force constants and slightly higher wavenumbers compared to the 2/4 isomers.
Vibrational Modes Comparison
The following table synthesizes the characteristic bands. Note the critical overlap region at ~1350 cm⁻¹.
| Feature | Nitro Pyridines ( | Sulfonyl Pyridines ( | Differentiation Logic |
| Asymmetric Stretch | 1550 – 1500 cm⁻¹ (Strong) | 1330 – 1300 cm⁻¹ (Strong) | Primary Key: Only Nitro absorbs >1500 cm⁻¹. |
| Symmetric Stretch | 1370 – 1330 cm⁻¹ (Strong) | 1160 – 1120 cm⁻¹ (Strong) | Secondary Key: Sulfonyl symmetric stretch is distinctively low (<1200 cm⁻¹). |
| Band Shape | Broad, often "vampire teeth" appearance. | Sharp, distinct doublet-like (if R is simple). | Sulfonyl bands are typically sharper than Nitro. |
| Scissoring/Bending | 890 – 835 cm⁻¹ (Medium) | 600 – 500 cm⁻¹ (Variable) | Nitro scissoring is in the fingerprint "sweet spot"; Sulfonyl is often obscured. |
| Pyridine Ring Modes | C=N/C=C: 1600–1430 cm⁻¹ | C=N/C=C: 1600–1430 cm⁻¹ | Ring breathing (~990-1030 cm⁻¹) is often enhanced in sulfonyls due to mass effects. |
Critical Insight: The "Danger Zone" is 1370–1300 cm⁻¹ . Here, the symmetric nitro stretch overlaps with the asymmetric sulfonyl stretch. Never rely on a single peak in this region.
Comparative Analysis: Positional Effects
The position of the substituent on the pyridine ring dictates subtle but diagnostic frequency shifts.
The 2- and 4-Position (Resonance Active)
-
Nitro: Conjugation with the ring nitrogen facilitates resonance structures where the nitro group accepts electron density. This slightly lowers the N-O bond order, shifting the asymmetric stretch to the lower end of the range (~1515–1530 cm⁻¹ ).[1]
-
Sulfonyl: The sulfur atom is less able to participate in
-conjugation compared to nitrogen. However, the electron-withdrawing nature of the 2/4-pyridine renders the sulfur center more electrophilic, often sharpening the asymmetric band at ~1320 cm⁻¹ .
The 3-Position (Inductive Only)
-
Nitro: Isolated from direct resonance, the N-O bonds retain higher double-bond character. Expect the asymmetric stretch to shift higher (~1540–1555 cm⁻¹ ).
-
Sulfonyl: In 3-(sulfonyl)pyridines (e.g., pyridine-3-sulfonic acid derivatives), the S=O stretches are often distinct and uncoupled from ring modes, appearing classically at 1190 cm⁻¹ (sym) and 1035 cm⁻¹ (asym) in sulfonic acids, or 1325/1145 cm⁻¹ in sulfones.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity (Trustworthiness), this protocol uses an internal "spectral rationality check."
Sample Preparation
Method A: ATR (Attenuated Total Reflectance) – Recommended
-
Suitability: Solid powders, films, or oils.
-
Crystal: Diamond or ZnSe (Diamond preferred for hardness).
-
Procedure: Place 2–5 mg of sample on the crystal. Apply high pressure (clamp) to ensure intimate contact.
-
Advantage: No sample preparation artifacts (e.g., water absorption in KBr).
Method B: KBr Pellet – Alternative for Weak Signals
-
Suitability: When quantitative path length is needed or for very weak bands.
-
Procedure: Mix sample with dry KBr (1:100 ratio). Grind to fine powder. Press at 8–10 tons.
-
Caution: Hygroscopic KBr can introduce broad O-H bands at 3400 cm⁻¹, obscuring amine/amide signals if present.
Data Acquisition Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for resolving multiplets).
-
Scans: 32 (Screening) or 64 (Publication Quality).
-
Range: 4000 – 400 cm⁻¹.[2]
The "Spectral Triangulation" Validation Step
Before accepting an assignment, perform this three-point check:
-
High-Frequency Check: Is there a strong band >1500 cm⁻¹? (Yes = Likely Nitro).
-
Low-Frequency Check: Is there a strong band <1200 cm⁻¹? (Yes = Likely Sulfonyl).
-
Ring Breathing Check: Locate the pyridine ring breathing mode at ~990–1030 cm⁻¹. If this band is split or significantly shifted, it confirms substitution on the ring.
Visualization: Spectral Assignment Decision Tree
The following logic flow illustrates the decision process for distinguishing these groups based on spectral data.
Caption: Figure 1. Logical workflow for distinguishing Nitro and Sulfonyl substituents on a pyridine ring using characteristic IR frequency thresholds.
Product Performance Comparison: IR vs. Alternatives
When evaluating analytical "products" (methods), IR offers distinct advantages and limitations compared to Raman and NMR.
| Method | IR Spectroscopy | Raman Spectroscopy | NMR (¹H / ¹³C) |
| Primary Strength | Polar Groups: Excellent for asymmetric stretches (NO₂, SO₂). | Symmetric Groups: Excellent for S-S, C=C, and ring breathing modes. | Connectivity: Definitive structural mapping. |
| Sample State | Solid (ATR) or Liquid. No solvent needed. | Solid or Liquid.[3] Aqueous samples allowed.[3] | Solution state (usually). |
| Differentiation | High: Distinct functional group fingerprints.[3][4] | Medium: Sulfonyl S=O is strong; Nitro can be weak. | High: Chemical shifts are definitive but slow. |
| Throughput | Very High: <1 min per sample. | High: <2 min per sample. | Low: 10–30 min per sample. |
| Best For: | Quick QC, Polymorph ID, Functional Group Check. | Aqueous solutions, Symmetric vibrations. | Structure elucidation, Purity %. |
References
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Organic Chemistry Department. Retrieved from [Link]
-
Spectroscopy Online. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]
-
Varghese, H. T., et al. (2007).[5] Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2020).[4] Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Sources
Safety Operating Guide
N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide proper disposal procedures
Comprehensive Safety and Disposal Protocol: N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide
As an application scientist overseeing complex synthetic pipelines, I emphasize that waste management is not an afterthought; it is a critical, integrated component of experimental design. The handling and disposal of polyfunctional intermediates require a proactive approach to chemical compatibility, environmental stewardship, and regulatory compliance.
This guide outlines the operational and logistical framework for the safe disposal of N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide, ensuring that your laboratory maintains the highest standards of safety and operational integrity.
Chemical Profiling and Hazard Anticipation
N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide (CAS: 1820741-36-3) is a specialized organic building block characterized by a nitro-substituted pyridine ring and a sulfonamide moiety . In drug development and synthetic research, handling such molecules requires a rigorous understanding of their reactivity profiles to ensure safe accumulation and disposal.
The Causality of Safety: The structural features of this compound dictate its disposal logistics. The nitroaromatic group introduces potential energetic hazards if exposed to strong reducing agents or high thermal stress. Furthermore, the presence of both nitrogen and sulfur heteroatoms mandates specific downstream destruction pathways to mitigate the release of nitrogen oxides (NOx) and sulfur oxides (SOx) into the environment. In-house chemical neutralization (e.g., attempting to reduce the nitro group or hydrolyze the sulfonamide prior to disposal) is strictly discouraged, as it risks generating uncharacterized, exothermic reactions and potentially more toxic byproducts.
Waste Segregation and Compatibility Logistics
The foundational principle of hazardous waste management is source segregation. A self-validating waste system requires researchers to verify compatibility before adding material to a consolidated waste stream. Mixing incompatible streams can lead to catastrophic container failure, gas evolution, or laboratory fires.
Table 1: Waste Compatibility Matrix for Nitroaromatic Sulfonamides
| Waste Category | Compatibility Status | Mechanistic Rationale |
| Halogenated Solvents (e.g., DCM, Chloroform) | Compatible | Generally unreactive; suitable for standard liquid organic waste streams. |
| Non-Halogenated Solvents (e.g., EtOAc, MeOH) | Compatible | Generally unreactive; suitable for standard liquid organic waste streams. |
| Strong Reducing Agents (e.g., NaBH4, LiAlH4) | Incompatible | High risk of exothermic reduction of the nitro group, potentially leading to thermal runaway. |
| Strong Acids / Bases | Incompatible | Risk of uncontrolled hydrolysis of the sulfonamide linkage or pyridine ring protonation/deprotonation. |
| Heavy Metals | Incompatible | Potential to form shock-sensitive or highly reactive coordination complexes with the nitroaromatic system. |
Standard Operating Procedure: Accumulation and Disposal
This methodology outlines the step-by-step procedure for preparing the compound for professional destruction.
Step 1: State Identification and Containerization
-
Determine the physical state of the waste: solid (e.g., pure compound, contaminated PPE, silica gel from chromatography) or liquid (e.g., reaction mother liquors, HPLC effluent).
-
Select high-density polyethylene (HDPE) or glass containers that are chemically compatible with the primary solvent matrix. Ensure all containers utilize tight-fitting, leak-proof, screw-top caps.
Step 2: Segregation and Verification
-
Route the material to the designated "Nitrogen/Sulfur-containing Organic Waste" stream.
-
Critical Verification: Review the waste log of the accumulation container to guarantee it contains no reactive metals, strong reducing agents, or incompatible aqueous streams.
Step 3: Immediate Labeling
-
Affix a standard, compliant Hazardous Waste label immediately upon placing the first drop or gram of waste into the container.
-
The label must explicitly list "N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide" (or the specific solvent mixture containing it) and indicate the primary hazards (e.g., Toxic, Environmental Hazard).
Step 4: Secondary Containment (SAA)
-
Store the primary waste container in a chemically resistant secondary containment bin within the Satellite Accumulation Area (SAA). This physically segregates it from incompatible hazard classes and captures any potential primary container failure.
Step 5: Transfer and Final Destruction
-
Once the container reaches 80% capacity, transfer it from the SAA to the facility's Central Accumulation Area (CAA) within your local regulatory timeframe (typically 3 days).
-
Manifest the waste for transport to a licensed hazardous waste Treatment, Storage, and Disposal Facility (TSDF). The mandated method of destruction for this chemical class is high-temperature commercial incineration (typically operating >1100°C) equipped with advanced flue gas scrubbers to neutralize NOx and SOx emissions .
Operational Workflow Visualization
The following diagram illustrates the logical flow of waste management for polyfunctional organic intermediates, emphasizing the critical compatibility check that validates the safety of the system.
Caption: Logical workflow for the safe segregation, accumulation, and professional disposal of nitroaromatic waste.
References
-
United States Environmental Protection Agency (EPA). "Hazardous Waste Incinerators." [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
